Executive Summary Methanol, (2-methoxyethoxy)- (CAS 67796-27-4) is an organic compound characterized by a unique ether-hemiacetal functional structure[1]. While it possesses utility as a specialized solvent due to its br...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methanol, (2-methoxyethoxy)- (CAS 67796-27-4) is an organic compound characterized by a unique ether-hemiacetal functional structure[1]. While it possesses utility as a specialized solvent due to its broad solubility profile, its primary significance in modern pharmaceutical science lies in its role as a critical synthesis byproduct. Specifically, it is officially designated in pharmacopeial frameworks as Roxithromycin Impurity 5 [2]. In this technical guide, we approach this compound not merely as a static chemical, but as a dynamic entity whose formation pathway dictates the quality control parameters of macrolide antibiotic manufacturing.
Chemical Structure and Physical Properties
The molecular architecture of Methanol, (2-methoxyethoxy)- features a methoxy group (-OCH3) attached to an ethoxy group (-OCH2CH2-), which is subsequently linked to a methanol moiety (-OCH2OH)[1]. This specific arrangement classifies the molecule as a hemiacetal—a product of the theoretical addition of 2-methoxyethanol to formaldehyde.
Because hemiacetals exist in a state of dynamic equilibrium, isolating the compound in absolute purity requires strict environmental controls. The presence of multiple ether linkages enhances its ability to dissolve a wide range of both polar and non-polar substances, making it a highly effective, low-toxicity solvent in controlled industrial applications[1].
Table 1: Quantitative and Structural Properties of Methanol, (2-methoxyethoxy)-
To understand why Methanol, (2-methoxyethoxy)- is a focal point in drug development, we must examine the semi-synthetic production of Roxithromycin. Roxithromycin is engineered from erythromycin to improve acid stability and pharmacokinetic performance.
The synthesis involves converting the 9-keto group of erythromycin into an oxime, followed by alkylation using the highly reactive reagent 2-methoxyethoxymethyl chloride (MEM-Cl) [4],. MEM-Cl acts as the donor for the methoxyethoxymethyl ether side chain that defines Roxithromycin.
However, MEM-Cl is highly susceptible to hydrolysis[4]. If trace moisture is present during the alkylation process, the nucleophilic attack of water on the chloromethyl group of MEM-Cl displaces the chloride ion, directly yielding Methanol, (2-methoxyethoxy)- (Impurity 5) and hydrochloric acid. Furthermore, because Impurity 5 is a hemiacetal, it can further dissociate into formaldehyde and 2-methoxyethanol under thermal or acidic stress. Monitoring this pathway is critical, as it directly impacts the yield of the target API and introduces potentially reactive degradation products into the final formulation.
Figure 1: Mechanistic pathway of Roxithromycin synthesis and Impurity 5 formation.
Experimental Protocol: Self-Validating LC-MS/MS Workflow for Impurity Profiling
Detecting a low-molecular-weight, volatile hemiacetal within a complex, high-molecular-weight macrolide matrix (Roxithromycin MW: 837.05 g/mol [3]) requires a highly selective approach. The following LC-MS/MS protocol is designed with built-in self-validation to prevent analytical artifacts.
Step 1: Accurately weigh 50.0 mg of Roxithromycin API into a dry, amber glass vial.
Step 2: Dissolve immediately in 1.0 mL of anhydrous acetonitrile (LC-MS grade). Vortex for 30 seconds.
Causality & Validation: Hemiacetals are inherently unstable in aqueous environments. Using standard aqueous diluents will cause any unreacted residual MEM-Cl in the API to hydrolyze during sample preparation, artificially inflating the Impurity 5 quantification. Anhydrous acetonitrile freezes the degradation pathway. Self-Validation: To validate that the impurity is not being generated de novo during analysis, a control blank of anhydrous acetonitrile spiked with pure MEM-Cl must be run; if Impurity 5 is detected in the blank, the solvent contains excessive moisture and must be replaced.
Phase 2: Chromatographic Separation
Step 1: Inject 2.0 µL of the sample onto a Polar-Embedded C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).
Step 2: Utilize a gradient mobile phase consisting of Mobile Phase A (10 mM Ammonium Acetate in LC-MS water, pH 5.8) and Mobile Phase B (Acetonitrile).
Causality & Validation: Methanol, (2-methoxyethoxy)- is highly polar and will elute in the void volume of a standard C18 column, leading to severe ion suppression from the solvent front. A polar-embedded stationary phase increases the retention of polar hemiacetals. Ammonium acetate is selected over phosphate buffers because it provides the necessary ionic strength to maintain peak shape while being fully volatile, preventing MS source contamination.
Phase 3: Mass Spectrometry Detection (ESI+)
Step 1: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+).
Step 2: Monitor the Multiple Reaction Monitoring (MRM) transitions. Due to the fragility of the hemiacetal, monitor the in-source water loss:[M+H]+ (m/z 107) → Oxonium ion (m/z 89).
Causality & Validation: Hemiacetals easily lose the hydroxyl group in the MS source. By specifically monitoring the transition to the oxonium ion (CH3-O-CH2-CH2-O-CH2+), the system self-validates the structural identity of the ether-linked impurity, distinguishing it definitively from isobaric background noise.
Stability, Storage, and Safety Directives
When handling Methanol, (2-methoxyethoxy)- either as a raw solvent or as an analytical reference standard[2], strict environmental controls are mandatory.
Storage: Must be stored under an inert atmosphere (Nitrogen or Argon) at sub-ambient temperatures (2-8°C) to suppress hemiacetal dissociation.
Safety: It is a volatile liquid and presents a flammability risk[1]. Prolonged exposure can lead to respiratory irritation[1]. Due to its equilibrium with formaldehyde (a known sensitizer and genotoxic impurity), all handling must be conducted within a Class II biological safety cabinet or a dedicated fume hood using appropriate personal protective equipment (PPE)[1].
An In-Depth Technical Guide to the Degradation Pathway of Roxithromycin Impurity 5 (CAS 67796-27-4) Authored by a Senior Application Scientist Preamble: A Paradigm Shift in Analysis In the landscape of pharmaceutical ana...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Degradation Pathway of Roxithromycin Impurity 5 (CAS 67796-27-4)
Authored by a Senior Application Scientist
Preamble: A Paradigm Shift in Analysis
In the landscape of pharmaceutical analysis, the pursuit of purity and stability is paramount. While the focus is often directed towards the active pharmaceutical ingredient (API), a comprehensive understanding of its impurities is equally critical for ensuring drug safety and efficacy. This guide delves into the degradation pathway of Roxithromycin Impurity 5 (CAS 67796-27-4). A pivotal finding from our initial investigation is the identification of this impurity as 1-(2-Methoxyethoxy) Methanol[1][2]. This revelation fundamentally shifts our analytical perspective away from the complex macrolide structure of Roxithromycin and towards the chemistry of a simple glycol ether alcohol. This guide, therefore, is structured to elucidate the predicted degradation pathways of this impurity based on established chemical principles, providing a robust framework for researchers, scientists, and drug development professionals.
Unveiling Roxithromycin Impurity 5: Structure and Origin
Roxithromycin Impurity 5 is chemically known as 1-(2-Methoxyethoxy) Methanol[1][2]. Its simple acyclic structure is in stark contrast to the multi-membered lactone ring of the parent drug, Roxithromycin.
The presence of this impurity is likely linked to the synthesis of the (2-methoxyethoxy)methyl side chain of Roxithromycin, potentially as a residual reagent or a byproduct. Understanding its own stability and degradation is crucial as it may be present in the final drug product.
Predicted Degradation Pathways under Stress Conditions
Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, are essential for establishing the intrinsic stability of a drug substance and its impurities.[3][4] While specific degradation studies on Roxithromycin Impurity 5 are not extensively reported in the literature, its degradation can be predicted based on the reactivity of its ether and primary alcohol functional groups under various stress conditions.
Hydrolytic Degradation (Acidic and Alkaline Conditions)
Ethers and primary alcohols are generally stable to hydrolysis under neutral conditions. However, under acidic or alkaline conditions, particularly at elevated temperatures, degradation can occur.
Acid-Catalyzed Degradation: In the presence of a strong acid, the ether linkage can be cleaved. The reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by water or the counter-ion. This could lead to the formation of ethylene glycol and methanol, or 2-methoxyethanol. However, this is generally a slow process requiring harsh conditions. The primary alcohol group is unlikely to undergo significant degradation under these conditions.
Alkali-Catalyzed Degradation: Ethers and primary alcohols are generally resistant to degradation under alkaline conditions. Therefore, significant degradation of Roxithromycin Impurity 5 is not anticipated under typical alkaline stress testing conditions.
Studies on the parent drug, Roxithromycin, have shown it to be susceptible to acidic hydrolysis, primarily through the cleavage of the cladinose sugar.[5][6][7][8] While the impurity itself is more stable to hydrolysis, the conditions used for Roxithromycin stress testing should be considered.
Oxidative Degradation
The primary alcohol functional group in 1-(2-Methoxyethoxy) Methanol is susceptible to oxidation. The ether linkage is generally more resistant but can be cleaved under strong oxidative conditions.
Primary Alcohol Oxidation: The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.
Step 1: Oxidation to an Aldehyde: 1-(2-Methoxyethoxy) Methanol → (2-Methoxyethoxy)acetaldehyde
Step 2: Oxidation to a Carboxylic Acid: (2-Methoxyethoxy)acetaldehyde → (2-Methoxyethoxy)acetic acid
Common laboratory oxidizing agents used in forced degradation studies include hydrogen peroxide (H₂O₂).[3][9] The reaction with hydroxyl radicals generated from H₂O₂ can be a significant degradation pathway.[10]
Photolytic Degradation
Saturated alcohols and ethers do not possess significant chromophores to absorb UV-Vis light in the range typically used for photostability testing (e.g., > 290 nm). Therefore, direct photolytic degradation of Roxithromycin Impurity 5 is expected to be minimal. However, in the presence of a photosensitizer, indirect photodegradation could occur. Studies on Roxithromycin have explored its photocatalytic degradation, which could potentially affect the impurity as well.[5][6][7][8][11][12]
Thermal Degradation
In the absence of other stressors, 1-(2-Methoxyethoxy) Methanol is expected to be relatively stable to thermal degradation under typical pharmaceutical storage and testing conditions.
Summary of Predicted Degradation Pathways
The most probable degradation pathway for Roxithromycin Impurity 5 under forced degradation conditions is through oxidation of the primary alcohol group.
Caption: Predicted oxidative degradation pathway of Roxithromycin Impurity 5.
Analytical Methodologies for Degradation Studies
A stability-indicating analytical method is required to separate and quantify Roxithromycin Impurity 5 from its potential degradation products and the parent API, Roxithromycin.
Chromatographic Separation
Given the polar nature of 1-(2-Methoxyethoxy) Methanol and its potential acidic degradant, several chromatographic techniques could be employed.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): While challenging for very polar, small molecules, a C18 column with a highly aqueous mobile phase and potentially a polar end-capping could be used.[13] A gradient elution will likely be necessary to separate the non-polar Roxithromycin from the highly polar impurity and its degradants.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds and would be an excellent alternative to RP-HPLC.
Gas Chromatography (GC): Due to its volatility, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a viable technique for the analysis of Roxithromycin Impurity 5. Derivatization may be necessary for the carboxylic acid degradation product to improve its chromatographic properties.
Detection and Identification
Mass Spectrometry (MS): Coupling LC or GC with MS is the definitive technique for identifying unknown degradation products.[14][15][16] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for elemental composition determination. Tandem MS (MS/MS) experiments will aid in structural elucidation by providing fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated degradation products, NMR spectroscopy is the gold standard.[14][16]
Experimental Protocol: Forced Degradation Study
The following is a generalized protocol for conducting a forced degradation study on a sample containing Roxithromycin Impurity 5.
Caption: Workflow for a forced degradation study of Roxithromycin Impurity 5.
Step-by-Step Methodology:
Sample Preparation: Prepare a solution of the test substance (e.g., Roxithromycin bulk drug known to contain Impurity 5) in a suitable solvent at a known concentration.
Stress Conditions:
Acidic: Treat the sample solution with an appropriate concentration of acid (e.g., 0.1 M HCl) and heat if necessary (e.g., 60°C).[9]
Alkaline: Treat the sample solution with an appropriate concentration of base (e.g., 0.1 M NaOH) and heat if necessary.[3]
Oxidative: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[9]
Photolytic: Expose the sample solution and solid substance to light as per ICH Q1B guidelines.
Thermal: Expose the solid substance and sample solution to elevated temperatures (e.g., 80°C).
Time Points: Withdraw samples at appropriate time intervals.
Sample Neutralization/Quenching: Neutralize acidic and basic samples. For oxidative samples, the reaction may be quenched if necessary.
Analysis: Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating method (e.g., LC-MS/MS).
Peak Identification: Compare the chromatograms of the stressed samples to the control to identify degradation products.
Structural Elucidation: For significant unknown degradation products, pursue isolation and structural elucidation using techniques like HRMS and NMR.
Data Presentation
The results of the forced degradation study should be summarized in a table for clarity.
Note: The values presented are hypothetical and for illustrative purposes.
Conclusion and Forward-Looking Remarks
The identification of Roxithromycin Impurity 5 as 1-(2-Methoxyethoxy) Methanol necessitates a focused analytical strategy that diverges from the typical approaches for macrolide antibiotics. The primary degradation pathway for this impurity is predicted to be the oxidation of its primary alcohol moiety. This guide provides a scientifically grounded framework for investigating this degradation, from predicting the products to outlining the analytical methodologies required for their separation and identification. By applying these principles, researchers and drug development professionals can ensure a comprehensive understanding of the stability profile of Roxithromycin and its impurities, ultimately contributing to the development of safer and more effective medicines.
References
Roxithromycin degradation by acidic hydrolysis and photoc
Roxithromycin degradation by acidic hydrolysis and photoc
Photocatalytic degradation of a typical macrolide antibiotic roxithromycin using polypropylene fibre sheet supported N–TiO2/graphene oxide composite m
Hydrolysis of amphenicol and macrolide antibiotics: Chloramphenicol, florfenicol, spiramycin, and tylosin. (2015). PubMed.
Phototransformation of roxithromycin in the presence of dissolved organic matter: Characteriazation of the degradation products and toxicity evaluation.
Photocatalytic degradation of a typical macrolide antibiotic roxithromycin using polypropylene fibre sheet supported N–TiO 2 /graphene oxide composite m
Mechanisms of bacterial resistance to macrolide antibiotics. PubMed.
Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. (2020). DergiPark.
Site-Divergent Oxidations within Venerable Macrolide Antibiotic Scaffolds Unveil Compounds with Broad Spectrum and Anti-MRSA Activities. (2026). ACS Central Science.
Degradation of typical macrolide antibiotic roxithromycin by hydroxyl radical: kinetics, products, and toxicity assessment. (2019). PubMed.
Site-Divergent Oxidations within Venerable Macrolide Antibiotic Scaffolds Unveil Compounds with Broad Spectrum and anti-MRSA Activities. ChemRxiv.
Application Notes and Protocols for Stability Testing of 12-Deoxy Roxithromycin. Benchchem.
A Review of the Characteristics, Properties and Methods for Quantification of Roxithromycin. (2021). [Source not provided].
Inactivation of the macrolide erythromycin by hydrolysis. Macrolides...
Force degradation study of Roxithromycin and Ambroxol hydrochloride at different stress conditions using the proposed HPTLC method.
Oxidation of sulfonamides, macrolides, and carbadox with free chlorine and monochloramine. (2006). PubMed.
Characterization of two unknown impurities in roxithromycin by 2D LC–QTOF/MS/MS and NMR.
Comparative Analysis of 12-Deoxy Roxithromycin and Other Macrolide Impurities: A Guide for Researchers. Benchchem.
Roxithromycin degradation by acidic hydrolysis and photocatalysis. (2014).
Hydration and hydrolysis define antibiotic resistance conferred by macrolide esterases.
Characterization of Nineteen Impurities in Roxithromycin by HPLC/TOF and Ion Trap Mass Spectrometry.
Hydration and hydrolysis define antibiotic resistance conferred by macrolide esterases. (2026). bioRxiv.
Liquid chromatographic determination of roxithromycin: application to stability studies. (2013). [Source not provided].
Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC. (2020). DergiPark.
Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin. (2006). [Source not provided].
Degradation of macrolide antibiotics by ozone: a mechanistic case study with clarithromycin. [Source not provided].
Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR. (2020). PubMed.
Application Note: Isolation and Targeted Extraction of Roxithromycin Impurity 5 from Bulk Pharmaceutical Samples
Abstract This application note provides a comprehensive and detailed protocol for the isolation and extraction of Roxithromycin Impurity 5 from bulk drug samples. Roxithromycin, a semi-synthetic macrolide antibiotic, is...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive and detailed protocol for the isolation and extraction of Roxithromycin Impurity 5 from bulk drug samples. Roxithromycin, a semi-synthetic macrolide antibiotic, is widely prescribed for various bacterial infections.[1][2][3] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product.[4] This document outlines a systematic approach, including forced degradation to enrich the target impurity, followed by preparative high-performance liquid chromatography (HPLC) for isolation, and subsequent extraction and characterization. The methodologies described are designed for researchers, scientists, and drug development professionals engaged in impurity profiling and quality control of macrolide antibiotics.
Introduction: The Significance of Impurity Profiling in Roxithromycin
Roxithromycin's molecular structure, characterized by a 14-membered lactone ring, makes it susceptible to degradation under various stress conditions, leading to the formation of several related substances.[5][6] Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict limits for these impurities.[4][7] Roxithromycin Impurity 5, chemically identified as 1-(2-Methoxyethoxy) Methanol, is a known process-related impurity that requires careful monitoring.[8] The ability to isolate and characterize such impurities is paramount for several reasons:
Reference Standard Qualification: Isolated and purified impurities serve as reference standards for the accurate quantification in routine quality control testing.[9]
Toxicological Assessment: Understanding the biological activity and potential toxicity of impurities is a crucial regulatory requirement.
Process Optimization: The identification of impurities provides valuable insights into the manufacturing process and degradation pathways, enabling process optimization to minimize their formation.[4]
Stability-Indicating Method Development: Forced degradation studies are essential to develop and validate analytical methods that can effectively separate the drug substance from its degradation products, ensuring the method is "stability-indicating".[5][10][11][12]
This guide provides a robust framework for the isolation and extraction of Roxithromycin Impurity 5, leveraging forced degradation to increase its concentration in a bulk sample, followed by a systematic purification strategy.
Materials and Reagents
Material/Reagent
Grade
Supplier
Roxithromycin Bulk Drug Substance
Pharmaceutical Grade
Sourced internally or from a reputable supplier
Acetonitrile
HPLC Gradient Grade
Fisher Scientific or equivalent
Methanol
HPLC Gradient Grade
Fisher Scientific or equivalent
Water
Milli-Q® or equivalent
In-house purification system
Hydrochloric Acid (HCl)
Analytical Reagent Grade
Sigma-Aldrich
Sodium Hydroxide (NaOH)
Analytical Reagent Grade
Sigma-Aldrich
Hydrogen Peroxide (H₂O₂)
30% (w/w) solution, ACS Grade
Sigma-Aldrich
Ammonium Acetate
HPLC Grade
Sigma-Aldrich
Formic Acid
LC-MS Grade
Sigma-Aldrich
Roxithromycin Impurity 5 Reference Standard
>95% Purity
Axios Research[8], MedChemExpress[13] or other qualified vendor
Syringe Filters
0.45 µm, PTFE or Nylon
Whatman or equivalent
Experimental Protocols
Forced Degradation of Roxithromycin
To facilitate the isolation of Impurity 5, a forced degradation study is performed on the Roxithromycin bulk drug substance. This process intentionally degrades the API under controlled stress conditions to generate a higher concentration of degradation products.[5][11][12]
Protocol:
Preparation of Roxithromycin Stock Solution: Accurately weigh and dissolve approximately 1 gram of Roxithromycin bulk drug substance in 100 mL of methanol to obtain a stock solution of 10 mg/mL.
Acidic Hydrolysis:
To 10 mL of the stock solution, add 10 mL of 0.1 M HCl.
After cooling to room temperature, neutralize the solution with an equivalent amount of 0.1 M NaOH.
Alkaline Hydrolysis:
To 10 mL of the stock solution, add 10 mL of 0.1 M NaOH.
Maintain the solution at room temperature for 1 hour.[14]
Neutralize the solution with an equivalent amount of 0.1 M HCl.
Oxidative Degradation:
To 10 mL of the stock solution, add 10 mL of 3% H₂O₂.[5]
Keep the solution at room temperature for 24 hours.
Thermal Degradation:
Expose approximately 1 gram of solid Roxithromycin powder to dry heat at 105°C for 24 hours.[14]
After exposure, dissolve the stressed powder in methanol to a concentration of 10 mg/mL.
Photolytic Degradation:
Expose a solution of Roxithromycin (1 mg/mL in methanol) to UV light at 254 nm for 24 hours.[14]
A portion of each stressed sample should be analyzed by analytical HPLC to confirm the formation of degradation products and to identify the condition that yields the highest relative concentration of Impurity 5.
Preparative HPLC is employed to isolate the target impurity from the complex mixture of the stressed sample. The choice of chromatographic conditions is critical for achieving adequate separation. A reverse-phase C18 column is commonly used for the separation of Roxithromycin and its impurities.[14][15]
Instrumentation and Conditions:
Parameter
Condition
HPLC System
Gradient-capable preparative HPLC system with a UV-Vis detector
Column
C18 reverse-phase column (e.g., 250 mm x 21.2 mm, 5 µm particle size)
Mobile Phase A
10 mM Ammonium Acetate in water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile
Gradient Elution
A time-programmed gradient from a lower to a higher concentration of Mobile Phase B. The specific gradient will need to be optimized based on the analytical separation. A typical starting point is a linear gradient from 30% B to 70% B over 30 minutes.
Flow Rate
15-20 mL/min (will vary based on column dimensions)
1-5 mL of the concentrated stressed sample solution
Protocol:
Sample Preparation: Pool the stressed samples that show a significant peak corresponding to the retention time of Impurity 5 (as determined by co-injection with a reference standard, if available, or by LC-MS analysis). Concentrate the pooled sample under reduced pressure to a suitable volume for injection. Filter the sample through a 0.45 µm filter before injection.
Fraction Collection: Set up the fraction collector to collect peaks based on a predetermined time window or UV threshold. The retention time for Impurity 5 will need to be established using an analytical scale method first.
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to assess the purity of the isolated Impurity 5. Fractions with a purity of >95% should be pooled.
Extraction and Final Purification
The pooled fractions from the preparative HPLC are typically in a mixture of aqueous and organic solvents. A liquid-liquid extraction can be performed to isolate the impurity, followed by evaporation of the solvent.
Protocol:
Solvent Evaporation: Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
Liquid-Liquid Extraction:
Transfer the remaining aqueous solution to a separatory funnel.
Extract the aqueous phase three times with an equal volume of a suitable organic solvent such as dichloromethane or ethyl acetate.
Combine the organic layers.
Drying and Concentration:
Dry the combined organic phase over anhydrous sodium sulfate.
Filter to remove the drying agent.
Evaporate the solvent under reduced pressure to obtain the isolated Roxithromycin Impurity 5 as a solid or oil.
Final Purity Check: The purity of the final isolated material should be confirmed by analytical HPLC, and its identity verified through spectroscopic techniques.
Structural Elucidation
The definitive identification of the isolated impurity is achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[16][17]
High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Tandem MS (MS/MS) experiments will reveal fragmentation patterns that are characteristic of the molecular structure.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR techniques (such as COSY, HSQC, and HMBC) are used to elucidate the complete chemical structure and stereochemistry of the impurity.[16][17]
Visualization of the Workflow
Caption: Workflow for the isolation and extraction of Roxithromycin Impurity 5.
Summary and Conclusion
The protocol detailed in this application note provides a systematic and robust methodology for the isolation and extraction of Roxithromycin Impurity 5 from bulk drug samples. By employing a forced degradation strategy to enrich the target impurity, followed by preparative HPLC and subsequent extraction, researchers can obtain a sufficient quantity of the impurity for comprehensive characterization and for use as a qualified reference standard. The successful implementation of this workflow is essential for ensuring the quality, safety, and efficacy of Roxithromycin drug products.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 12-Deoxy Roxithromycin and Related Compounds - Benchchem.
Technical Support Center: Optimizing HPLC Separation of Roxithromycin and 12-Deoxy Roxithromycin - Benchchem.
Comparative Analysis of 12-Deoxy Roxithromycin and Other Macrolide Impurities: A Guide for Researchers - Benchchem.
Application Notes and Protocols for Stability Testing of 12-Deoxy Roxithromycin - Benchchem.
Roxithromycin Impurities and Related Compound - Veeprho.
Force degradation study of Roxithromycin and Ambroxol hydrochloride at different stress conditions using the proposed HPTLC method - ResearchGate.
Characterization of two unknown impurities in roxithromycin by 2D LC–QTOF/MS/MS and NMR | Request PDF - ResearchGate.
Characterization of Nineteen Impurities in Roxithromycin by HPLC/TOF and Ion Trap Mass Spectrometry - ResearchGate.
Liquid chromatographic determination of roxithromycin: application to stability studies.
Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC - DergiPark.
Stress Degradation Studies of Macrolide Antibiotics “Roxithromycin, Tilmicosin and Tylosin” by Using HPLC - DergiPark.
Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR - PubMed.
Development and validation of RP-HPLC method for stability testing of Roxithromycin and Ambroxol hydrochloride - Indian Journal of Research in Pharmacy and Biotechnology.
HPLC analysis of roxithromycin and its reiated substances | Request PDF - ResearchGate.
A Review of the Characteristics, Properties and Methods for Quantification of Roxithromycin.
Roxithromycin-impurities | Pharmaffiliates.
Roxithromycin Impurities - SynZeal.
Roxithromycin Impurity 5 (1-(2-Methoxyethoxy) Methanol) - CAS - 67796-27-4.
Roxithromycin Impurity Product List | Clearsynth.
Roxithromycin-impurities - Pharmaffiliates.
CN106589023A - Roxithromycin impurity and synthetic method thereof - Google Patents.
roxithromycin ep impurity i - Allmpus - Research and Development.
A process for the purification of roxithromycin - European Patent Office - EP 1435359 A1 - Googleapis.com.
Application Note: Analysis of the LC-MS Fragmentation Pattern of the Benzotriazole UV Stabilizer CAS 25973-55-1 (UV-328)
Abstract This application note provides a detailed protocol and analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of the benzotriazole UV stabilizer 2-(2H-benzotriazol-2-yl)-4,6-di-ter...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed protocol and analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of the benzotriazole UV stabilizer 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, commonly known as UV-328 (CAS 25973-55-1). While the initial query referenced CAS 67796-27-4, it is presumed to be a typographical error, as UV-328 is a prominent member of this chemical class and a frequent subject of environmental and materials analysis. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive workflow from sample preparation to mass spectral interpretation. The methodologies described herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references.
Introduction
2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) is a high-production-volume chemical widely used as a UV absorber in a variety of materials, including plastics, coatings, and cosmetics, to prevent degradation from exposure to ultraviolet light.[1][2] Its primary function is to dissipate absorbed UV energy as harmless heat through an efficient and rapid excited-state intramolecular proton transfer (ESIPT) process.[3] However, due to its persistence, bioaccumulation potential, and suspected toxicity, UV-328 is under increasing regulatory scrutiny.[1][2] Consequently, robust and reliable analytical methods are essential for monitoring its presence in environmental matrices and consumer products.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive detection of UV-328.[4] Understanding the fragmentation pattern of this molecule is crucial for developing accurate and reliable quantification methods, as well as for identifying its metabolites and degradation products.[5][6] This application note details a complete protocol for the analysis of UV-328 using LC-MS/MS with electrospray ionization (ESI) and provides an in-depth analysis of its characteristic fragmentation pathway.
Experimental Workflow
The overall workflow for the analysis of UV-328 is depicted in the following diagram. This process includes sample preparation, LC separation, and MS/MS detection and analysis.
Caption: Overall workflow for the LC-MS/MS analysis of UV-328.
The following protocol is a general guideline for the extraction of UV-328 from a solid matrix, such as plastic. The specific details may need to be optimized depending on the sample type.
Weighing: Accurately weigh approximately 0.5-1.0 g of the homogenized sample into a 50 mL centrifuge tube.[9]
Extraction: Add 10 mL of toluene to the tube.
Shaking: Place the tube on an orbital shaker for 15 hours at 175 rpm to ensure thorough extraction.[8]
Centrifugation: Centrifuge the sample for 10 minutes at 15,000 rpm to pellet the solid material.[8]
Precipitation of Polymers: Transfer 1 mL of the supernatant to a 10 mL volumetric flask that has been pre-filled with approximately 8 mL of n-hexane. Add the toluene extract dropwise to facilitate the precipitation of any dissolved polymers.[8]
Dilution: Bring the flask to the final volume with n-hexane.
Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into an LC vial for analysis.
Liquid Chromatography (LC) Conditions
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column: A C18 reverse-phase column (e.g., 15 cm x 2.1 mm ID, 3 µm particle size) is suitable for retaining the hydrophobic UV-328 molecule.[10]
Precursor Ion: The deprotonated molecule [M-H]⁻ at m/z 350.4.
Collision Gas: Argon.
Collision Energy (CE): Optimization is required, but a starting range of 15-30 eV is recommended.
Scan Type: Product ion scan and Multiple Reaction Monitoring (MRM).
Results and Discussion: Fragmentation Pattern Analysis
The chemical structure of UV-328 is 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, with a molecular formula of C₂₂H₂₉N₃O and a monoisotopic mass of 351.2311 g/mol .[11] In negative ion ESI mode, UV-328 readily loses a proton from its phenolic hydroxyl group to form the precursor ion [M-H]⁻ at m/z 350.2.
Upon collision-induced dissociation (CID) in the collision cell, the [M-H]⁻ precursor ion of UV-328 undergoes characteristic fragmentation, primarily involving the cleavage of the bulky tert-pentyl side chains. The proposed fragmentation pathway is illustrated below.
Caption: Proposed major fragmentation pathways for the [M-H]⁻ ion of UV-328.
The fragmentation is dominated by the loss of substituents from the phenol ring. The most probable cleavages are:
Loss of a pentyl radical (•C₅H₁₁): This results in a fragment ion at m/z 279.2 . This is often a major fragmentation pathway for compounds with alkyl substituents.
Loss of pentene (C₅H₁₀): A neutral loss of an alkene can occur, leading to a fragment ion at m/z 280.2 .
Loss of a butyl radical (•C₄H₉): Cleavage within the tert-pentyl group can lead to the loss of a butyl radical, resulting in a fragment at m/z 293.2 .
The relative intensities of these fragment ions will depend on the collision energy used. For quantitative analysis using MRM, the most intense and specific transitions should be selected.
Tabulated Fragmentation Data
The expected precursor and product ions for UV-328 in negative ion mode are summarized in the table below.
Ion Type
m/z (calculated)
Proposed Identity
Precursor Ion
350.2
[M-H]⁻
Product Ion 1
279.2
[M-H - C₅H₁₁]⁻
Product Ion 2
280.2
[M-H - C₅H₁₀]⁻
Product Ion 3
293.2
[M-H - C₄H₉]⁻
Conclusion
This application note provides a comprehensive guide for the LC-MS/MS analysis of the UV stabilizer UV-328. The detailed protocol for sample preparation, liquid chromatography, and mass spectrometry, coupled with the in-depth analysis of the fragmentation pattern, offers a robust framework for the accurate identification and quantification of this compound. The characteristic fragmentation of the tert-pentyl side chains provides specific transitions for highly selective MRM-based quantitative methods. This information is critical for researchers in environmental monitoring, food safety, and materials science who need to detect and quantify UV-328 in various complex matrices.
References
Simultaneous Determination of Ultraviolet Absorbers and Antibacterial Agents in Textiles by Ultra-High Performance Liquid Chromatography/Orbitrap High Resolution Mass Spectrometry. (n.d.). Scirp.org. Retrieved March 27, 2026, from [Link]
Rapid analysis of benzotriazole UV absorber and phosphorus antioxidants by Direct Insertion Probe(DIP)-MS/MS. (n.d.). JEOL. Retrieved March 27, 2026, from [Link]
Rapid analysis of benzotriazole UV absorber and phosphorus antioxidants by Direct Insertion Probe(DIP)-MS/MS | Applications Notes. (n.d.). JEOL. Retrieved March 27, 2026, from [Link]
Simultaneous Detection of Four Benzotriazole UV Stabilizers in Textiles by Ultra-high Performance Liquid Chromatography-Tandem Mass Spectrometry. (n.d.). . Retrieved March 27, 2026, from [Link]
MS/MS spectra and fragmentation pattern of UV-329 with the exact masses... (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. (2022). MDPI. Retrieved March 27, 2026, from [Link]
Instrumental analysis of new listed POPs Dechlorane Plus and UV-328. (2023). IPCP. Retrieved March 27, 2026, from [Link]
Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration. (2021). PMC. Retrieved March 27, 2026, from [Link]
Dispersive liquid-liquid microextraction (DLLME) and external real matrix calibration for the determination of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) and its metabolites in human blood. (2021). PubMed. Retrieved March 27, 2026, from [Link]
Determination of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) and its oxidative metabolites in human urine by dispersive liquid-liquid microextraction and GC-MS/MS. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
CHARACTERIZATION OF THE EFFECTS OF 2-(2H-BENZOTRIAZOL-2-YL)- 4-METHYLPHENOL (UV-P) TO THE MODEL FISH SPECIES, JAPANESE MEDAKA (O. (n.d.). OPUS - University of Lethbridge. Retrieved March 27, 2026, from [Link]
LC/MS/MS Optimization of Organic Ultraviolet (UV) Filters. (n.d.). Agilent. Retrieved March 27, 2026, from [Link]
UV-328. (n.d.). PubChem. Retrieved March 27, 2026, from [Link]
令和6年度 化学物質規制対策. (2010). Retrieved March 27, 2026, from [Link]
UV-328. (n.d.). NITE. Retrieved March 27, 2026, from [Link]
UV-328(紫外線吸収剤)の分析について. (n.d.). 島津テクノリサーチ. Retrieved March 27, 2026, from [Link]
UV-328 規制動向. (n.d.). EnviX. Retrieved March 27, 2026, from [Link]
Guidance on best available techniques and best environmental practices relevant to UV-328 listed under the Stockholm Convention. (2024). Retrieved March 27, 2026, from [Link]
UV-328(紫外線吸収剤) スクリーニング分析. (n.d.). SGSジャパン株式会社. Retrieved March 27, 2026, from [Link]
Comprehensive Application Note: Gas Chromatography (GC) Quantification of Methanol, (2-methoxyethoxy)-
Target Audience: Analytical Researchers, Quality Control (QC) Scientists, and Drug Development Professionals. Matrix Focus: Pharmaceutical Active Pharmaceutical Ingredients (APIs) and Intermediates (e.g., Roxithromycin).
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Researchers, Quality Control (QC) Scientists, and Drug Development Professionals.
Matrix Focus: Pharmaceutical Active Pharmaceutical Ingredients (APIs) and Intermediates (e.g., Roxithromycin).
Introduction & Scientific Rationale
Methanol, (2-methoxyethoxy)- (CAS: 67796-27-4), also known systematically as 1-(2-methoxyethoxy)methanol, is a volatile organic compound characterized by its ether and hemiacetal functional groups[1]. In pharmaceutical development, it is most frequently encountered as a synthetic intermediate, a specialty solvent, or a process-related impurity—most notably designated as Roxithromycin Impurity 5 during the synthesis of macrolide antibiotics[1],[2].
Because it is a volatile organic impurity (OVI), its quantification is strictly governed by regulatory frameworks. Gas Chromatography (GC) is the gold-standard analytical technique for residual solvent and volatile impurity analysis[3]. To ensure patient safety and regulatory compliance, analytical methods must align with the USP <467> Residual Solvents framework[4],[5] and be fully validated according to ICH Q2(R1) guidelines[6].
This application note details a robust, self-validating GC-FID (Flame Ionization Detector) methodology specifically engineered to quantify Methanol, (2-methoxyethoxy)- while mitigating the unique physicochemical challenges posed by its hemiacetal structure.
As a Senior Application Scientist, designing a GC method requires moving beyond generic parameters to address the specific chemical behavior of the analyte.
Sample Introduction (Direct Liquid vs. Headspace): While static headspace is common for highly volatile solvents, ether-alcohols possess strong hydrogen-bonding capabilities and moderate-to-high boiling points. This results in poor partitioning into the headspace phase. Therefore, Direct Liquid Injection is selected. The sample is dissolved in N,N-Dimethylformamide (DMF), a high-boiling polar aprotic solvent that readily solubilizes both the polar analyte and non-polar API matrices without interfering with the analyte's retention time.
Inlet Temperature Optimization (Thermal Stability): Methanol, (2-methoxyethoxy)- contains a hemiacetal linkage. Hemiacetals are notoriously susceptible to thermal cleavage (reverting to formaldehyde and 2-methoxyethanol) at high temperatures. To prevent on-column degradation, the inlet temperature is strictly capped at 200°C —a critical deviation from the standard 250°C used in generic screening methods.
Column Selection (USP G43): A DB-624 (6% cyanopropylphenyl / 94% dimethylpolysiloxane) column is utilized. Its intermediate polarity perfectly resolves polar ether-alcohols from the solvent front and minimizes peak tailing caused by secondary interactions with the silanol groups on the column wall.
Experimental Setup & GC Parameters
The following tables summarize the optimized quantitative parameters for the GC-FID system.
Table 1: GC-FID Hardware & Flow Parameters
Parameter
Specification / Setting
Scientific Rationale
System
GC-FID (Agilent 7890B or equivalent)
High linear dynamic range for C-H compounds.
Column
DB-624 (30 m × 0.32 mm id, 1.8 µm film)
USP G43 compliant; optimal for polar/non-polar mixtures.
Balances theoretical plate efficiency with run time.
Injection Mode
Split (10:1 ratio)
Prevents column overloading from the DMF solvent matrix.
Injection Volume
1.0 µL
Standard volume for direct liquid injection.
Inlet Temp
200°C
Prevents thermal degradation of the hemiacetal bond.
Detector Temp
250°C
Ensures complete combustion of eluting compounds.
Diluent
N,N-Dimethylformamide (DMF)
Excellent solubility; elutes late in the chromatogram.
Table 2: Oven Temperature Program
Step
Rate (°C/min)
Target Temperature (°C)
Hold Time (min)
Total Time (min)
Initial
-
50
3.0
3.0
Ramp 1
15
150
2.0
11.6
Ramp 2
30
220
5.0
19.0
Step-by-Step Analytical Protocol
To ensure the method acts as a self-validating system, follow this precise sequence:
Step 1: Diluent & Blank Preparation
Dispense 10.0 mL of GC-grade N,N-Dimethylformamide (DMF) into a clean volumetric flask.
Transfer 1.0 mL to a 2 mL GC autosampler vial. Cap with a PTFE/silicone septum. This serves as the Blank .
Step 2: Standard Solution Preparation
Accurately weigh 50.0 mg of Methanol, (2-methoxyethoxy)- reference standard into a 50 mL volumetric flask.
Dissolve and make up to volume with DMF (Stock Solution: 1000 µg/mL).
Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with DMF. (Working Standard: 100 µg/mL).
Step 3: Sample Matrix Preparation
Accurately weigh 500 mg of the API (e.g., Roxithromycin) into a 10 mL volumetric flask.
Add 7 mL of DMF and sonicate for 5 minutes until completely dissolved.
Allow the solution to equilibrate to room temperature, then make up to the 10 mL mark with DMF (Sample Concentration: 50 mg/mL).
Filter through a 0.45 µm PTFE syringe filter directly into a GC vial.
Step 4: Injection Sequence
Execute the sequence in the following order to monitor baseline drift and carryover:
Blank (x2)
System Suitability Standard (x6)
Blank (x1)
Unknown Samples (x2 per sample)
Bracketing Standard (x1 every 10 samples)
System Suitability & Validation Criteria
Method validation must strictly adhere to the ICH Q2(R1) guidelines for quantitative tests of impurities[6]. The table below outlines the mandatory acceptance criteria for system release prior to sample analysis.
Table 3: ICH Q2(R1) Validation & System Suitability Testing (SST)
Validation Parameter
ICH Q2(R1) Requirement
Acceptance Criteria
Specificity
Complete discrimination of analyte
Blank shows no interfering peaks (S/N < 3) at analyte RT.
System Precision
Repeatability assessment
%RSD of peak area ≤ 15.0% (for 6 replicate standard injections).
Sensitivity (LOQ)
Quantitation Limit
Signal-to-Noise (S/N) ratio ≥ 10 for the lowest standard.
Linearity
Proportionality of signal
Correlation coefficient (
R2
) ≥ 0.990 across 10% to 150% of limit.
Accuracy
Recovery of spiked matrix
Mean recovery must fall between 80.0% and 120.0%.
Workflow Visualization
The following diagram illustrates the logical flow of the analytical procedure, from sample preparation through to data quantitation.
Figure 1: GC-FID analytical workflow for the quantification of Methanol, (2-methoxyethoxy)-.
References
[3] Title: Roxithromycin Impurities and Related Compound - Veeprho
Source: veeprho.com
URL: [Link]
[2] Title: Characterization of two unknown impurities in roxithromycin by 2D LC–QTOF/MS/MS and NMR
Source: researchgate.net
URL:[Link]
Preparation of Roxithromycin Impurity 5 reference standard for laboratory use
An In-Depth Technical Guide to the Laboratory Preparation of a Roxithromycin Impurity 5 Reference Standard Authored by a Senior Application Scientist This application note provides a comprehensive, scientifically-grounde...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Laboratory Preparation of a Roxithromycin Impurity 5 Reference Standard
Authored by a Senior Application Scientist
This application note provides a comprehensive, scientifically-grounded guide for the synthesis, purification, and characterization of a Roxithromycin Impurity 5 (N-Demethylroxithromycin) reference standard for use in pharmaceutical research and quality control laboratories. The methodologies described herein are designed to produce a well-characterized, high-purity standard suitable for analytical method development, validation, and routine impurity profiling.
The accurate identification and quantification of impurities are mandated by regulatory bodies worldwide to ensure the safety and efficacy of pharmaceutical products.[1][2] Impurity reference standards serve as the benchmark for these analytical procedures, making their quality and purity paramount for achieving scientifically valid results.[3][4][5][6] Roxithromycin, a semi-synthetic macrolide antibiotic, can contain various process-related and degradation impurities.[7][8] Among these is N-Demethylroxithromycin, often designated as Roxithromycin EP Impurity F, a critical impurity to monitor.[8][9] This guide details the necessary steps to prepare this specific impurity standard in-house.
Part 1: Synthesis of Roxithromycin Impurity 5 (N-Demethylroxithromycin)
Principle of Synthesis
The preparation of N-Demethylroxithromycin can be approached by utilizing a precursor, 3'-N-demethylerythromycin A, which is then subjected to the same side-chain addition reaction used to synthesize Roxithromycin itself. This ensures a targeted synthesis, minimizing complex purification challenges that would arise from the demethylation of Roxithromycin directly. The core reaction involves the etherification of the oxime group on the N-demethylated erythromycin core.
Synthetic Workflow
Caption: Synthetic pathway for N-Demethylroxithromycin.
Materials and Reagents
Material
Grade/Purity
3'-N-demethylerythromycin A 9-oxime
>95%
(2-Methoxyethoxy)methyl chloride (MEM-Cl)
Reagent Grade, >97%
Sodium Methoxide (NaOMe)
Reagent Grade, >97%
Dichloromethane (DCM)
Anhydrous, >99.8%
Methanol (MeOH)
HPLC Grade
Ethyl Acetate
HPLC Grade
n-Hexane
HPLC Grade
Deionized Water
Type I
Anhydrous Magnesium Sulfate (MgSO₄)
Reagent Grade
Equipment
Round-bottom flasks and glassware
Magnetic stirrer with heating/cooling capabilities
Dropping funnel
Rotary evaporator
Analytical balance (4-decimal)
Flash chromatography system or glass column
Preparative HPLC system (recommended)
pH meter
Detailed Synthesis Protocol
Reaction Setup: In a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, dissolve 3'-N-demethylerythromycin A 9-oxime (5.0 g, ~6.7 mmol) in anhydrous dichloromethane (75 mL).
Cooling: Cool the solution to 0-5°C using an ice-water bath.
Base Addition: Carefully add sodium methoxide (0.44 g, 8.1 mmol) to the cooled solution while stirring.
Reagent Addition: In the dropping funnel, prepare a solution of (2-methoxyethoxy)methyl chloride (0.92 g, 7.4 mmol) in anhydrous dichloromethane (15 mL). Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature remains between 0-5°C.[10]
Reaction Monitoring: Stir the reaction mixture for an additional 30-60 minutes at 0-5°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC until the starting material is consumed.
Quenching and Work-up: Once the reaction is complete, slowly raise the temperature to ambient. Carefully wash the reaction mixture with deionized water (2 x 50 mL) and then with a saturated sodium chloride solution (1 x 50 mL).
Isolation of Crude Product: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude N-Demethylroxithromycin.
Part 2: Purification of Crude N-Demethylroxithromycin
Principle of Purification
Achieving the high purity required for a reference standard necessitates a robust purification strategy. A multi-step approach combining flash chromatography to remove bulk impurities followed by preparative HPLC or recrystallization for final polishing is highly effective for macrolide compounds.[11][12][13]
Purification Workflow
Caption: Multi-step purification workflow for the reference standard.
Protocol 1: Flash Column Chromatography
Preparation: Pack a suitable size glass column with silica gel (230-400 mesh) using a slurry method with n-Hexane.
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the prepared column.
Elution: Elute the column with a gradient mobile phase. Start with a non-polar solvent system (e.g., Hexane:Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to 100% Ethyl Acetate, then introducing Methanol).
Fraction Collection: Collect fractions and monitor them by TLC (staining with a suitable agent like potassium permanganate) or HPLC to identify those containing the pure product.
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the semi-purified product.
Protocol 2: Recrystallization
Solvent Selection: Dissolve the semi-purified product in a minimal amount of a suitable hot solvent (e.g., methanol or an ethanol-water system).[14][15]
Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (2-8°C) to induce crystallization.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at a temperature not exceeding 40°C.
Part 3: Characterization and Certification
Principle of Characterization
A reference standard must be rigorously characterized to confirm its identity, purity, and potency.[6][16][17] This process involves a suite of orthogonal analytical techniques and establishes the traceability and scientific validity of the standard.[5][18] The final assigned purity value is typically determined using a mass balance approach.
Summary of Analytical Characterization
Technique
Purpose
Typical Acceptance Criteria
Identity
High-Resolution Mass Spectrometry (HRMS)
Confirms elemental composition
Mass error < 5 ppm of theoretical mass
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC)
Confirms chemical structure
Spectra consistent with proposed structure
FTIR Spectroscopy
Confirms functional groups
Spectrum consistent with proposed structure
Purity & Assay
HPLC-UV
Determines chromatographic purity and assay
Purity ≥ 98.0% (higher is desirable)
Residual Solvents (GC-HS)
Quantifies remaining solvents
Conforms to ICH Q3C limits
Water Content (Karl Fischer)
Quantifies water content
Report value (typically < 1.0%)
Sulphated Ash
Quantifies inorganic impurities
Report value (typically < 0.1%)
Detailed Analytical Protocols
1. Identity: High-Resolution Mass Spectrometry (HRMS)
System: LC-QTOF/MS or Orbitrap MS.
Ionization: Electrospray Ionization (ESI) in positive mode.[19]
Analysis: Infuse the sample or inject via HPLC. Acquire data in full scan mode to determine the accurate mass of the protonated molecular ion [M+H]⁺. Compare the measured mass with the theoretical exact mass for C₄₀H₇₄N₂O₁₅.
2. Identity: NMR Spectroscopy
System: 400 MHz or higher NMR spectrometer.
Sample Preparation: Dissolve 5-10 mg of the standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Experiments: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC). The structural elucidation is confirmed by comparing the shifts and correlations to those of Roxithromycin and known related compounds.[11][12]
3. Purity: HPLC-UV Method
This method must be stability-indicating, capable of separating the main component from all potential impurities.
Quantification: Calculate purity using the area percentage method, assuming equal response factors for closely related impurities. For assay, quantify against a primary reference standard of Roxithromycin if available and appropriate correction factors are applied.
4. Assay Value Assignment
The final assay value is calculated by the mass balance method:
Assay (%) = 100% - (% Chromatographic Impurities) - (% Water) - (% Residual Solvents) - (% Sulphated Ash)
Part 4: Storage, Stability, and Handling
Storage Conditions
To ensure long-term stability, the prepared reference standard should be stored in a tightly sealed, amber glass vial to protect from light and moisture.[21] Recommended storage is in a freezer at -20°C.
Stability Assessment
A long-term stability study should be initiated to establish a re-test date.[22][23]
Protocol: Store aliquots of the standard at the recommended storage condition (-20°C) and an accelerated condition (e.g., 25°C/60% RH).
Testing Schedule: Analyze the standard at defined intervals (e.g., 0, 3, 6, 12, 24 months).
Analysis: At each time point, perform HPLC purity analysis and a visual inspection. A significant change in purity indicates degradation and would require re-evaluation of the re-test date.
Handling and Use
Before use, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation.
Use a calibrated analytical balance for weighing.[5]
Prepare stock solutions in a suitable solvent (e.g., Methanol or Acetonitrile) and store them under refrigeration for short periods. Avoid repeated freeze-thaw cycles.[24]
Maintain a detailed logbook for the standard, documenting its receipt, storage conditions, and every use.[21]
References
Benchchem. (2025).
Zhong, D., et al. (2000). Identification of the metabolites of roxithromycin in humans. PubMed. Available at: [Link]
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions?. Available at: [Link]
Gajda, M., et al. (2014). Roxithromycin degradation by acidic hydrolysis and photocatalysis. Photochemical & Photobiological Sciences. Available at: [Link]
Google Patents. (n.d.). EP1798237A1 - Process for the purification of macrolide antibiotics.
Royal Society of Chemistry. (2014). Roxithromycin degradation by acidic hydrolysis and photocatalysis. Available at: [Link]
ResearchGate. (n.d.). Proposed pathway of the degradation of ROX by UV/H2O2. Available at: [Link]
LGC Group. (n.d.). Characterisation of non-compendial impurity reference standards: How good is good enough?. Available at: [Link]
PharmaRegulatory.in. (n.d.). Reference Standards & Characterization. Available at: [Link]
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Available at: [Link]
Benchchem. (2025). Comparative Analysis of 12-Deoxy Roxithromycin and Other Macrolide Impurities: A Guide for Researchers.
Critical Reviews in Analytical Chemistry. (2021). A Review of the Characteristics, Properties and Methods for Quantification of Roxithromycin. Available at: [Link]
Creative Biolabs. (n.d.). Reference Standard Preparation & Characterization. Available at: [Link]
ResearchGate. (n.d.). Characterisation of Nineteen Impurities in Roxithromycin by HPLC/TOF and Ion Trap Mass Spectrometry. Available at: [Link]
Park, K. (n.d.). Assay and Stability Testing. Available at: [Link]
SciSpace. (1998). Process for preparing roxithromycin and derivatives thereof. Available at: [Link]
ResearchGate. (2019). Characterization of a reference standard for qualification of differential scanning calorimetry intended for purity determination in certification of pharmaceutical reference standards. Available at: [Link]
ResearchGate. (2020). Stability Development Strategies and Impurities Profile Consideration in Pharmaceuticals: A Review. Available at: [Link]
Google Patents. (n.d.). CA2628798C - Process for the purification of macrolide antibiotics.
World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances. Available at: [Link]
Google Patents. (n.d.). CN106589023A - Roxithromycin impurity and synthetic method thereof.
ResearchGate. (2025). Characterization of two unknown impurities in roxithromycin by 2D LC–QTOF/MS/MS and NMR | Request PDF. Available at: [Link]
PubMed. (2020). Characterization of two unknown impurities in roxithromycin by 2D LC-QTOF/MS/MS and NMR. Available at: [Link]
Google Patents. (n.d.). EP1004591B1 - Process for preparing roxithromycin and derivatives thereof.
Google Patents. (n.d.). CN103923142B - Preparation method of roxithromycin intermediate.
SlideShare. (n.d.). Impurity and Stability Studies. Available at: [Link]
European Medicines Agency. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Available at: [Link]
Google Patents. (n.d.). CN103977016A - Compound roxithromycin dispersible tablet and preparation method thereof.
PMC. (n.d.). Physicochemical Properties of Amorphous Roxithromycin Prepared by Quench Cooling of the Melt or Desolvation of a Chloroform Solvate. Available at: [Link]
Ingenta Connect. (2015). Evaluation of relativity between impurity profile and synthesis technology of domestic roxithromycin. Available at: [Link]
Axios Research. (n.d.). Roxithromycin Impurity 5 (1-(2-Methoxyethoxy) Methanol) - CAS - 67796-27-4. Available at: [Link]
National Pharmaceutical Control Bureau, Malaysia. (2000). Guidelines for the Establishment, Handling, Storage and Use of Chemical Reference Substances. Available at: [Link]
CQ. (2026). Managing Reference Standards and Calibration Materials. Available at: [Link]
Pharmaffiliates. (n.d.). Roxithromycin-impurities. Available at: [Link]
Diaion. (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics. Available at: [Link]
SynZeal. (n.d.). Roxithromycin & Its Impurities. Available at: [Link]
PMC. (n.d.). Purification and characterization of macrolide 2'-phosphotransferase from a strain of Escherichia coli that is highly resistant to erythromycin. Available at: [Link]
Journal of Advance and Future Research. (2025). Analytical Methodologies for Characterization and Quality Assessment of Beta-Lactam and Macrolide Antibiotics in Pharmaceutical. Available at: [Link]
Technical Support Center: Minimizing Methanol, (2-methoxyethoxy)- in Macrolide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address a critical challenge in macrolide API manufacturing: controlling the formation of...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address a critical challenge in macrolide API manufacturing: controlling the formation of specific degradation and side-reaction impurities. This guide provides actionable, field-proven insights into the mechanistic origins of these impurities and the self-validating protocols required to eliminate them.
Part 1: Mechanistic Causality & Background
Methanol, (2-methoxyethoxy)- (CAS 67796-27-4), commonly designated in the industry as Roxithromycin Impurity 5 , is a frequent and problematic byproduct encountered during the synthesis of semi-synthetic macrolide antibiotics[1][2].
The industrial synthesis of roxithromycin relies on the O-alkylation of erythromycin A oxime using the reagent 2-methoxyethoxymethyl chloride (MEM-Cl)[3]. To facilitate this reaction efficiently, phase transfer catalysts (PTC) such as tetrabutylammonium bromide (TBAB) are frequently employed to bridge the organic and solid/aqueous phases[4].
However, MEM-Cl is a highly electrophilic chloroalkyl ether and is exceptionally moisture-sensitive[5]. In the presence of trace water or unoptimized aqueous bases, MEM-Cl undergoes rapid nucleophilic substitution (hydrolysis). This side reaction directly yields Methanol, (2-methoxyethoxy)- and hydrogen chloride, consuming the reagent and contaminating the final API[6]. Controlling this competitive pathway is paramount for maximizing yield and ensuring pharmacopeial purity.
Part 2: Diagnostic FAQs (Troubleshooting)
Q1: Why is Impurity 5 forming even when I use anhydrous solvents?
Causality: While your bulk solvent may be anhydrous, moisture can be introduced via the phase transfer catalyst, the base, or the hygroscopic nature of the erythromycin A oxime substrate itself. Furthermore, if the reaction temperature exceeds 5 °C during the MEM-Cl addition, the activation energy barrier for hydrolysis is easily overcome. This accelerates the degradation of the MEM-Cl reagent before it can react with the sterically hindered oxime.
Solution: Implement a self-validating moisture check. Always quantify the total system moisture using Karl Fischer titration (Target: < 500 ppm) before introducing the MEM-Cl.
Q2: How does the choice of base impact the hydrolysis of MEM-Cl?
Causality: Strong aqueous bases (like 10% NaOH) used in traditional liquid-liquid PTC systems create a highly nucleophilic environment. The hydroxide ions aggressively compete with the oximate anion for the MEM-Cl electrophile, driving up Impurity 5 levels.
Solution: Transition to a solid-liquid PTC system using finely milled, oven-dried potassium carbonate (K₂CO₃). This provides the necessary basicity to deprotonate the oxime without introducing an aqueous phase that drives hydrolysis.
Q3: Can the order and rate of addition influence the formation of Methanol, (2-methoxyethoxy)-?
Causality: Absolutely. Adding MEM-Cl in a single bolus causes a localized exothermic spike. Because the hydrolysis of MEM-Cl is highly temperature-dependent, this thermal spike exponentially increases the rate of Impurity 5 formation.
Solution: Dilute the MEM-Cl in the reaction solvent and add it dropwise over 60–90 minutes, ensuring the internal reactor temperature strictly remains between 0–5 °C.
Part 3: Quantitative Process Parameters
The following table summarizes the quantitative impact of various process parameters on the competitive rates of oxime O-alkylation versus MEM-Cl hydrolysis.
Reaction Condition
Moisture Content (ppm)
Internal Temp (°C)
Base System
Roxithromycin Yield (%)
Methanol, (2-methoxyethoxy)- (%)
Optimized PTC (Solid-Liquid)
< 500
0 – 5
Anhydrous K₂CO₃
> 92.0
< 1.5
Sub-optimal Temp Control
< 500
20 – 25
Anhydrous K₂CO₃
81.5
8.4
High Moisture / Wet Solvent
> 2500
0 – 5
Anhydrous K₂CO₃
74.0
16.2
Aqueous PTC (Liquid-Liquid)
N/A (Biphasic)
0 – 5
10% NaOH (aq)
84.0
9.5
Part 4: Experimental Protocols
Validated Step-by-Step Methodology: O-Alkylation of Erythromycin A Oxime
Objective: Synthesize Roxithromycin while restricting Methanol, (2-methoxyethoxy)- formation to < 1.5%.
Step 1: System Preparation & Dehydration
Charge a jacketed glass reactor with Erythromycin A oxime (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).
Add finely milled potassium carbonate (K₂CO₃) (2.0 eq) that has been oven-dried at 120 °C for 4 hours to eliminate surface moisture.
Add tetrabutylammonium bromide (TBAB) (0.05 eq) as the phase transfer catalyst[4].
Self-Validation Check: Extract a 1 mL aliquot of the suspension and perform a Karl Fischer titration. Proceed to Step 2 only if the moisture content is < 500 ppm.
Step 2: Thermal Equilibration
Purge the reactor with dry nitrogen for 15 minutes to establish an inert atmosphere.
Circulate chilled coolant to bring the internal reaction temperature to 0–5 °C.
Step 3: Controlled Electrophile Addition
Prepare a solution of 2-methoxyethoxymethyl chloride (MEM-Cl) (1.15 eq) diluted in 2 volumes of anhydrous DCM. Caution: MEM-Cl is highly reactive and toxic; handle strictly under inert atmosphere[6].
Initiate dropwise addition of the MEM-Cl solution via an addition funnel over 60–90 minutes.
Causality: Maintaining a slow addition rate prevents localized exothermic spikes, thereby suppressing the thermal activation of the hydrolysis pathway.
Step 4: Reaction Monitoring & Quenching
Stir the reaction at 0–5 °C for 2 hours.
Monitor the disappearance of the oxime via HPLC (Target: < 1% remaining).
Quench the reaction by adding cold (5 °C) 5% aqueous NaHCO₃ (5 volumes). This mildly basic quench neutralizes any unreacted MEM-Cl safely without degrading the newly formed MEM-ether linkage on the API.
Step 5: Phase Separation & Workup
Separate the organic layer and wash with saturated brine (5 volumes).
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to isolate the crude Roxithromycin API.
Part 5: Visualizations
Figure 1: Competing pathways in Roxithromycin synthesis: Target O-alkylation vs. MEM-Cl hydrolysis.
Figure 2: Decision tree for troubleshooting elevated Methanol, (2-methoxyethoxy)- levels.
Optimizing HPLC retention time and mobile phase for Roxithromycin Impurity 5
Welcome to the Analytical Technical Support Center. Designed for researchers, analytical scientists, and drug development professionals, this guide provides field-proven methodologies for resolving complex chromatographi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Analytical Technical Support Center. Designed for researchers, analytical scientists, and drug development professionals, this guide provides field-proven methodologies for resolving complex chromatographic challenges associated with Roxithromycin and its related substances.
As a Senior Application Scientist, I have structured this center to move beyond basic protocols—focusing instead on the causality behind chromatographic behaviors to help you build self-validating analytical methods.
Nomenclature & Identification FAQ
Q: What exactly is "Roxithromycin Impurity 5"? I see conflicting chemical structures in reference catalogs.A: The designation "Impurity 5" is subject to nomenclature divergence across different pharmacopeial and commercial standards. You must verify which compound your regulatory filing requires:
N-Demethylroxithromycin (EP Impurity F, CAS 118267-18-8): Many standard suppliers designate this macrolide analog as Impurity 5[1]. It lacks a methyl group on the desosamine sugar nitrogen. Due to its structural similarity to the Active Pharmaceutical Ingredient (API), it is the primary focus of UV-based HPLC optimization[2].
1-(2-Methoxyethoxy) Methanol (CAS 67796-27-4): Other catalogs list this highly polar side-chain cleavage product as Impurity 5[3]. Because it lacks a strong UV chromophore and elutes near the void volume in reversed-phase HPLC, it cannot be analyzed using standard methods.
This guide focuses on the chromatographic optimization for N-Demethylroxithromycin (EP Impurity F), as it presents the most significant separation challenge in standard UV-HPLC workflows[4].
The Self-Validating HPLC Protocol
To establish a baseline, we utilize a modified isocratic reversed-phase method grounded in the European Pharmacopoeia (EP) and Japanese Pharmacopoeia (JP) monographs[2][4]. This protocol acts as a self-validating system: if the system suitability criteria (resolution > 6.0) are met, the method is fundamentally sound.
Step-by-Step Methodology
Buffer Preparation: Dissolve 48.6 g of ammonium dihydrogen phosphate (
NH4H2PO4
) in 1000 mL of HPLC-grade water[4].
pH Adjustment: Strictly adjust the buffer to pH 5.3 using dilute sodium hydroxide (NaOH) or orthophosphoric acid[4].
Causality: Roxithromycin is a basic macrolide. At pH 5.3, the dimethylamino group is fully protonated, preventing secondary ion-exchange interactions with residual silanols on the stationary phase, which is the primary cause of peak tailing.
Mobile Phase Blending: Mix 70 volumes of the pH 5.3 buffer with 30 volumes of Acetonitrile (ACN)[4]. Filter through a 0.45 µm membrane and degas.
Chromatographic Conditions:
Column: End-capped C18 (250 mm × 4.6 mm, 5 µm)[2].
Caption: Workflow for HPLC Method Development and Validation of Roxithromycin Impurities.
Troubleshooting Guide: Retention Time & Mobile Phase Optimization
Q: My Impurity 5 (N-Demethylroxithromycin) peak is co-eluting with the main Roxithromycin peak. How do I increase resolution?A: The JP monograph requires a resolution of not less than 6.0 between N-demethylroxithromycin and roxithromycin[2]. Co-elution is typically driven by excessive organic modifier or incorrect pH.
Causality of Organic Modifier: N-Demethylroxithromycin is slightly more polar than Roxithromycin due to the loss of a hydrophobic methyl group on the amine. If the ACN concentration exceeds 30%, the hydrophobic interaction with the C18 phase is overpowered, compressing the separation window.
Action: Reduce ACN to 28-29% to increase the retention time of the API, pulling it away from Impurity 5.
Causality of pH: If the pH drifts above 5.5, the degree of ionization of the amine groups changes. Because the
pKa
of the secondary amine in Impurity 5 differs slightly from the tertiary amine in Roxithromycin, pH fluctuations disproportionately affect their relative retention.
Action: Recalibrate your pH meter and ensure the buffer is exactly 5.3[4].
Q: I am experiencing severe baseline drift and noise at 205 nm. How can this be mitigated?A: Detection at 205 nm is near the UV cutoff for many solvents[5].
Causality: Macrolides lack strong chromophores, relying on the weak absorbance of the lactone ring and oxime group. At 205 nm, trace organic impurities in the water or oxidative degradation of the mobile phase at higher temperatures will cause baseline instability.
Action: Use LC-MS grade water and ACN exclusively. Maintain the column compartment strictly at 25°C, as elevated temperatures increase the oxidation of mobile phase impurities, exacerbating baseline drift[2].
Caption: Troubleshooting Decision Tree for Resolving Roxithromycin Impurity 5 Co-elution.
Advanced FAQs
Q: Can I use Methanol instead of Acetonitrile to alter the selectivity for Impurity 5?A: While methanol can be used, it significantly alters the hydrogen-bonding dynamics. Literature indicates that replacing ACN with Methanol increases the overall retention time of macrolides and can improve peak symmetry, but it may compress the resolution between Impurity F and the API. If switching to Methanol, a gradient elution is often required rather than an isocratic method[5].
Q: How do I handle the other "Impurity 5" (1-(2-Methoxyethoxy) Methanol)?A: If your regulatory filing requires quantification of the side-chain cleavage product (CAS 67796-27-4)[3], UV-HPLC will fail. You must develop an orthogonal method, such as GC-FID (due to its volatility) or 2D LC-MS/MS[6] using a HILIC column to retain the highly polar, low-molecular-weight fragment.
Technical Support Center: Preventing Degradation of Methanol, (2-methoxyethoxy)-
Welcome to the Technical Support Center for reactive intermediates. This guide addresses the critical handling and long-term storage of Methanol, (2-methoxyethoxy)- (CAS 67796-27-4), commonly known as 2-methoxyethoxymeth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for reactive intermediates. This guide addresses the critical handling and long-term storage of Methanol, (2-methoxyethoxy)- (CAS 67796-27-4), commonly known as 2-methoxyethoxymethanol or MEM-OH.
As a Senior Application Scientist, I frequently encounter researchers struggling with MEM-OH stability. The fundamental issue is that acyclic hemiacetals are not static molecules; they are trapped in a delicate thermodynamic equilibrium. When you store MEM-OH, you are not just storing a liquid—you are managing a reactive system. This guide provides authoritative troubleshooting and self-validating protocols to ensure the integrity of your reagents.
Mechanistic Causality of Degradation
Unlike standard alcohols or ethers, acyclic hemiacetals are notoriously unstable and exist only as transient intermediates unless specific environmental conditions are maintained[1]. They exist in a dynamic equilibrium with their parent aldehyde and alcohol. For MEM-OH, this equilibrium involves formaldehyde and 2-methoxyethanol.
Understanding the causality behind its degradation is essential for preventing it:
Hydrolytic Dissociation: Exposure to ambient moisture acts as a proton shuttle, drastically lowering the activation barrier for hemiacetal dissociation by nearly 20 kcal/mol[2].
Acid-Catalyzed Acetalization: Trace acidic impurities catalyze the associative exchange and disproportionation of MEM-OH into the symmetric acetal[3]. This releases water, which further drives hydrolytic dissociation.
Oxidative Pathway: Atmospheric oxygen initiates radical auto-oxidation at the ether linkages, forming hydroperoxides that decompose into formic acid. This acid auto-catalyzes the acetalization pathway.
Figure 1: Primary degradation pathways of Methanol, (2-methoxyethoxy)- during storage.
Troubleshooting & FAQs
Q1: My MEM-OH solution has developed a cloudy, white precipitate over the last month. What happened, and can I salvage it?A: The white precipitate is paraformaldehyde. This occurs when MEM-OH dissociates into 2-methoxyethanol and free formaldehyde due to thermal stress or moisture exposure. Hemiacetal stability is highly sensitive to ambient thermal conditions, decomposing reversibly upon thermal stress[4]. Once formaldehyde polymerizes, it shifts the equilibrium, driving further degradation.
Solution: The batch must be repurified via fractional distillation. Do not use it "as is," as the exact stoichiometry and concentration are compromised.
Q2: NMR analysis of my stored MEM-OH shows a growing singlet at ~4.7 ppm and the presence of water. How did this form?A: This indicates the formation of the full acetal (bis(2-methoxyethoxy)methane). Acetalization is an associative exchange process catalyzed by trace acids (even dissolved CO
2
forming carbonic acid)[3]. Two molecules of MEM-OH condense to form the acetal and one equivalent of water.
Solution: Store the compound over activated 3Å molecular sieves to sequester water and shift the equilibrium back, ensuring the storage environment is strictly acid-free.
Q3: Is standard refrigeration (4°C) sufficient for long-term storage (>6 months)?A: No. While refrigeration slows the kinetics of dissociation, it does not stop oxidative degradation or moisture ingress. For storage exceeding a few weeks, cryogenic temperatures (-20°C) combined with an inert argon atmosphere are mandatory.
Quantitative Data: Storage Stability Matrix
The following table summarizes the expected shelf life and primary degradation modes of MEM-OH under various environmental conditions.
Storage Temperature
Atmosphere
Additives
Estimated Shelf Life
Primary Degradant Observed
-20°C
Argon
3Å Molecular Sieves
> 12 Months
None (Stable)
4°C
Argon
None
3 Months
Formaldehyde / Methoxyethanol
4°C
Air
None
1 Month
Formic Acid / Peroxides
25°C
Air
None
< 1 Week
Paraformaldehyde (Precipitate)
Validated Experimental Protocols
To ensure absolute trustworthiness in your synthetic steps, rely on self-validating protocols. The following workflows guarantee that your MEM-OH is pure and remains stable.
Protocol 1: Recovery and Purification of Degraded MEM-OH
Causality: Distillation under reduced pressure separates the intact hemiacetal from polymerized paraformaldehyde (which remains in the distillation flask) and trace water.
Setup: Transfer the degraded MEM-OH to a rigorously dried round-bottom flask equipped with a short-path distillation head.
Distillation: Apply a vacuum (e.g., 10-15 mmHg) and gently heat the flask. Collect the fraction boiling at approximately 50–52°C. Discard the early fraction (containing water and free 2-methoxyethanol) and leave the white polymeric residue in the pot.
Validation Checkpoint: Analyze a 50 µL aliquot of the main fraction via
1
H NMR in CDCl
3
. The system validates itself if the aldehyde proton peak (~9.7 ppm) is entirely absent , and the integration ratio of the methoxy protons (3H, ~3.4 ppm) to the methylene protons matches the theoretical structure. If formaldehyde is still present, the distillation reflux ratio was too low and must be repeated.
Protocol 2: Preparation for Long-Term Storage
Causality: Removing the two primary catalysts for degradation (water and oxygen) halts both hydrolytic dissociation and auto-oxidation.
Sieving: Add 10% (w/v) of freshly activated 3Å molecular sieves to the purified MEM-OH. Note: Sieves must be activated at 300°C under vacuum for 12 hours prior to use to ensure they do not introduce trace acids.
Sparging: Insert a dry, inert gas sparging needle (Argon preferred due to its density) directly into the liquid. Sparge gently for 15–20 minutes to displace dissolved oxygen.
Sealing: Aliquot the solution into amber glass vials (to prevent photo-oxidation) flushed with Argon. Seal immediately with PTFE-lined septa and wrap tightly with Parafilm. Store at -20°C.
Validation Checkpoint: Include a moisture indicator strip in a "dummy" vial containing only the solvent, sealed under the exact same conditions. If the strip remains blue after 24 hours, the inert atmosphere and anhydrous conditions are validated , confirming the integrity of your active sample vials.
Figure 2: Step-by-step workflow for the stabilization and long-term storage of MEM-OH.
Technical Support Center: Troubleshooting & Purification of CAS 67796-27-4
Welcome to the Technical Support Center for handling CAS 67796-27-4 , chemically known as 2-methoxyethoxymethanol (or MEM-OH). This highly polar, water-soluble organic compound is characterized by its ether and alcohol f...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling CAS 67796-27-4 , chemically known as 2-methoxyethoxymethanol (or MEM-OH). This highly polar, water-soluble organic compound is characterized by its ether and alcohol functional groups[1]. In synthetic and medicinal chemistry, it is most frequently encountered as a cleavage byproduct during the deprotection of 2-methoxyethoxymethyl (MEM) ethers or acetals[2].
Due to its molecular weight of 106.12 g/mol and its extensive hydrogen-bonding capabilities[3], MEM-OH can stubbornly persist in reaction mixtures, complicating the isolation of target active pharmaceutical ingredients (APIs). This guide provides field-proven, mechanistically grounded strategies to isolate your target compounds effectively.
Part 1: FAQs & Troubleshooting Guides
Q1: Why does CAS 67796-27-4 persist in my organic phase during workup?Causality: 2-Methoxyethoxymethanol possesses both a terminal hydroxyl group and two ether oxygens, making it highly miscible in water and many organic solvents[1]. If your extraction solvent is moderately polar (e.g., ethyl acetate, dichloromethane, or n-butanol), MEM-OH will partition between the aqueous and organic layers rather than being completely removed.
Solution: Switch to a less polar extraction solvent such as methyl tert-butyl ether (MTBE) or diethyl ether. If the target molecule requires a polar solvent, you must perform multiple aggressive aqueous washes (preferably with brine to decrease the solubility of the organic solvent in the aqueous phase).
Q2: How can I selectively remove it when my target molecule is also highly polar?Causality: When both the target API and CAS 67796-27-4 are highly polar, liquid-liquid extraction (LLE) becomes a zero-sum game; washing away the byproduct will simultaneously wash away your target yield.
Solution: Exploit the volatility difference. MEM-OH has a boiling point of approximately 165–170 °C. If your target molecule is thermally stable and non-volatile, high-vacuum distillation (e.g., using a Kugelrohr apparatus at <1 mbar) can selectively strip the MEM-OH from the mixture without product loss.
Q3: What is the optimal chromatographic strategy if liquid-liquid extraction fails?Causality: On normal-phase silica gel, the multiple oxygen atoms in CAS 67796-27-4 cause severe streaking due to strong hydrogen bonding with the silanol groups, often co-eluting with polar targets.
Solution: Transition to Reverse-Phase (C18) Chromatography. In a reverse-phase system (e.g., Water/Acetonitrile), the highly hydrophilic MEM-OH will elute almost immediately in the void volume, while your more lipophilic target molecule will be retained on the column.
Part 2: Quantitative Data
Understanding the physicochemical properties of CAS 67796-27-4 is critical for designing an effective purification workflow.
Use this protocol when your target molecule is highly lipophilic (non-polar).
Dilution: Dilute the crude reaction mixture containing CAS 67796-27-4 with a low-polarity organic solvent (e.g., MTBE or Hexanes) at a ratio of 1:10 (crude:solvent).
Aqueous Washing: Transfer the solution to a separatory funnel and add an equal volume of half-saturated aqueous NaCl (brine).
Self-Validation Step: The use of half-saturated brine prevents emulsion formation while effectively salting out the organic solvent, ensuring the hydrophilic MEM-OH partitions strictly into the lower aqueous layer.
Phase Separation: Agitate vigorously, vent, and allow complete phase separation. Drain the aqueous layer.
Iterative Washing: Repeat the aqueous wash 3 to 4 times. Monitor the organic layer via Thin Layer Chromatography (TLC).
Self-Validation Step: Because CAS 67796-27-4 lacks a UV chromophore, you must stain the TLC plate with basic KMnO₄ or CAM (Cerium Ammonium Molybdate) to confirm complete removal.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified target.
Protocol B: Reverse-Phase Isolation of Polar Targets
Use this protocol when your target molecule is highly polar and liquid-liquid extraction causes product loss.
Sample Preparation: Dissolve the crude mixture in a minimum volume of HPLC-grade water or a Water/Methanol (9:1) mixture.
Column Loading: Load the solution onto a pre-equilibrated C18 functionalized silica column.
Void Volume Elution: Elute with 100% Water for 2–3 column volumes.
Self-Validation Step: CAS 67796-27-4 will elute entirely in these initial fractions due to its extreme hydrophilicity. Collect these fractions separately and discard them.
Gradient Elution: Apply a gradient of Acetonitrile (0% to 50%) to elute the retained target molecule.
Product Recovery: Lyophilize (freeze-dry) the target fractions to remove water and trace acetonitrile, yielding the pure product entirely free of CAS 67796-27-4.
Technical Support Center: Optimizing LC-MS Peak Resolution for Methanol and (2-methoxyethoxy)ethanol
As a Senior Application Scientist, this guide provides in-depth troubleshooting and optimization strategies for the challenging analysis of small, highly polar molecules like methanol and (2-methoxyethoxy)ethanol by Liqu...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, this guide provides in-depth troubleshooting and optimization strategies for the challenging analysis of small, highly polar molecules like methanol and (2-methoxyethoxy)ethanol by Liquid Chromatography-Mass Spectrometry (LC-MS). The inherent difficulty in retaining and resolving these compounds on traditional reversed-phase columns necessitates a foundational understanding of alternative chromatographic principles and meticulous method development. This document is structured to walk you from common initial problems to robust, advanced solutions.
Analyte Properties: Understanding the Challenge
Methanol and (2-methoxyethoxy)ethanol, also known as diethylene glycol monomethyl ether (DEGME), are small, polar, and highly water-soluble. Their properties are the primary reason they are poorly retained in traditional reversed-phase (RP) chromatography.
Property
Methanol
(2-methoxyethoxy)ethanol (DEGME)
Chemical Formula
CH₄O
C₅H₁₂O₃
Molar Mass
32.04 g/mol
120.15 g/mol
LogP (octanol-water)
-0.77
-0.58
Boiling Point
64.7 °C
194 °C
Key Feature
Extremely polar, protic
Highly polar, ether linkages
Frequently Asked Questions (FAQs)
Q1: Why does my methanol peak elute at the solvent front (void volume) on a C18 column?
This is expected behavior. Reversed-phase chromatography separates compounds based on hydrophobicity.[1] Methanol is more polar than the mobile phase (even highly aqueous ones) and has virtually no hydrophobic character to interact with the C18 stationary phase. Consequently, it travels with the mobile phase and elutes unretained at the column's void volume (t₀).
Q2: Can I improve the retention of these polar analytes on a reversed-phase column?
For extremely polar compounds like methanol, achieving adequate retention on any reversed-phase column is nearly impossible. For (2-methoxyethoxy)ethanol, you might achieve minimal retention using a column designed for polar analytes (e.g., polar-endcapped or embedded polar group phases) with a 100% aqueous mobile phase.[2] However, this approach is often plagued by poor peak shape and reproducibility issues. The most reliable solution is to switch to a different mode of chromatography.
Q3: What is the recommended chromatography mode for these compounds?
Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice for retaining and separating very polar compounds.[3][4] HILIC utilizes a polar stationary phase (like bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent (typically acetonitrile).[4][5] This creates a water-enriched layer on the stationary phase surface, and polar analytes are retained by partitioning into this layer.[6]
Q4: My MS signal is weak and unstable. How can I improve detection?
Low sensitivity for small molecules is common. Optimization should focus on the Electrospray Ionization (ESI) source parameters. The high organic content of HILIC mobile phases is also beneficial, as it promotes efficient desolvation and ionization in the ESI source, leading to enhanced MS sensitivity.[6][7] Additionally, these molecules may not readily form [M+H]⁺ ions; instead, look for adducts like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺), which can provide a more stable and intense signal.[8]
Troubleshooting Guide: From Poor Peaks to High Resolution
This section addresses specific experimental problems with detailed explanations and corrective protocols.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Poor peak shape is a common frustration that can compromise resolution and quantification. The cause can be chemical (secondary interactions) or physical (system issues).
Scientific Explanation:
Peak Tailing: Often caused by unwanted secondary interactions between the analyte and the stationary phase. In reversed-phase chromatography on silica-based columns, residual silanol groups (Si-OH) on the silica surface are a primary cause.[9][10][11] These acidic silanols can interact strongly with polar analytes, leading to a secondary retention mechanism with slow kinetics, resulting in a tailing peak.[9][12] While end-capping is used to minimize these sites, it is never 100% effective.[13]
Peak Fronting: Typically an indicator of column overload or a sample solvent mismatch.[14] If the sample is dissolved in a solvent stronger than the mobile phase, the peak front will travel faster than the rest of the peak, causing fronting.[15]
Split Peaks: Can be caused by a strong injection solvent, a partially blocked column frit, or column degradation (voids).[15]
Troubleshooting Workflow:
This workflow provides a systematic approach to diagnosing and resolving peak shape issues.
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocol: Correcting Peak Fronting due to Sample Solvent Mismatch
Identify Initial Mobile Phase: Determine the composition of your mobile phase at the start of your gradient (e.g., 95% Acetonitrile / 5% Water with 10 mM Ammonium Formate).
Prepare Sample Diluent: Create a diluent that exactly matches this initial mobile phase composition.
Re-dissolve Sample: If your sample is already dissolved, evaporate the solvent under a gentle stream of nitrogen and reconstitute it in the new, matched sample diluent. If preparing from a stock, perform the final dilution using the matched diluent.
Inject and Compare: Analyze the sample again. The peak fronting should be significantly reduced or eliminated.[15]
Problem 2: No Retention (Elution at t₀) and Co-elution
This is the most common issue when using reversed-phase LC for these analytes.
Scientific Explanation:
As previously discussed, the lack of hydrophobicity of methanol and (2-methoxyethoxy)ethanol prevents their retention on non-polar stationary phases like C18. This results in both compounds eluting together in the void volume, making separation and quantification impossible. While some polar-functionalized RP columns might offer slight retention, resolving these two similar polar molecules from each other remains a significant challenge.
Solution Workflow: Switching to HILIC
The definitive solution is to change the chromatographic mode to HILIC, which is designed for such molecules.[3][4][7]
Caption: Decision workflow for chromatography mode selection.
Experimental Protocol: Starting HILIC Method
This protocol provides a robust starting point for developing a HILIC separation for methanol and (2-methoxyethoxy)ethanol.
Column Selection: Choose a HILIC column. Amide or zwitterionic phases are excellent starting points.
Example: Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm.
Mobile Phase Preparation:
Mobile Phase A: 10 mM Ammonium Formate in Water. (Ammonium formate is an excellent volatile buffer compatible with MS).
Mobile Phase B: Acetonitrile.
LC Gradient Conditions: In HILIC, water is the strong, eluting solvent.[2] The gradient starts with a high percentage of organic solvent.
Flow Rate: 0.4 mL/min
Column Temperature: 40 °C
Gradient Table:
Time (min)
%A (Water)
%B (ACN)
Curve
0.0
5
95
Initial
5.0
40
60
Linear
5.1
5
95
Step
| 8.0 | 5 | 95 | Initial |
Sample Preparation: Dilute the sample in a solvent that matches the initial mobile phase conditions (95% Acetonitrile). This is critical for good peak shape.
Equilibration: HILIC columns may require longer equilibration times than RP columns. Ensure the column is equilibrated with the initial conditions for at least 5-10 column volumes before the first injection.
Optimizing Mass Spectrometry Detection
Achieving good chromatographic separation is pointless without sensitive and stable MS detection.
Scientific Explanation:
Electrospray Ionization (ESI) efficiency is highly dependent on analyte properties and source conditions. Small, neutral molecules may ionize poorly. Key parameters like nebulizer gas pressure, drying gas temperature and flow, and capillary voltage must be optimized to facilitate the desolvation of droplets and the generation of gas-phase ions.[16]
Recommended ESI-MS Starting Parameters:
The following table provides typical starting parameters. These should be systematically optimized for your specific instrument and analytes to maximize signal intensity.
Parameter
Positive Ion Mode (ESI+)
Negative Ion Mode (ESI-)
Rationale
Capillary Voltage
3.5 - 4.5 kV
-2.5 to -3.5 kV
Drives the electrochemical process for ionization.[16]
Nebulizer Gas (N₂)
30 - 50 psi
30 - 50 psi
Aids in droplet formation; pressure is flow-rate dependent.[16][17]
Drying Gas Temp.
300 - 400 °C
300 - 400 °C
Facilitates solvent evaporation from droplets.[16]
Drying Gas Flow
8 - 12 L/min
8 - 12 L/min
Removes solvent vapor from the source.
Expected Ions
[M+H]⁺, [M+Na]⁺, [M+NH₄]⁺
[M-H]⁻, [M+HCOO]⁻
Monitor for adducts, which are often more stable/abundant.
Experimental Protocol: Basic MS Source Optimization
Infuse a Standard: Prepare a solution of your analyte (e.g., 1 µg/mL of (2-methoxyethoxy)ethanol) in a typical mobile phase composition (e.g., 80% ACN/20% Water with buffer) and infuse it directly into the mass spectrometer using a syringe pump.
Optimize One Parameter at a Time (OFAT):
Set all parameters to the recommended starting values from the table above.
Vary the Capillary Voltage in steps of 0.5 kV and record the signal intensity for your target ion. Choose the voltage that gives the maximum stable signal.
Return the capillary voltage to its new optimum. Now, vary the Drying Gas Temperature in steps of 25 °C and find the optimum.
Repeat this process for Nebulizer Gas Pressure and Drying Gas Flow .
Confirm with LC-MS: Run your optimized HILIC method and confirm that the sensitivity and peak intensity have improved.
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]
Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]
Agilent Technologies. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
Ruthigen. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. [Link]
ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. [Link]
Dolan, J. W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC Magazine, 4(3), 222-225. [Link]
McCalley, D. V. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? LCGC North America. [Link]
Chrom Tech. (n.d.). How to Improve HPLC Peak Resolution. [Link]
Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. [Link]
Phenomenex. (n.d.). The role of end-capping in reversed-phase. [Link]
Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. [Link]
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. [Link]
Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]
Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. [Link]
Lin, S. J., & Lee, S. S. (2002). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. Journal of Food and Drug Analysis, 10(4), 20-25. [Link]
Berrios, J., & Fernandez, M. (1984). Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns. The Journal of Agriculture of the University of Puerto Rico, 68(2), 135-143. [Link]
Giampieri, F., et al. (2022). A novel sample preparation method for the analysis of the volatile profile of whiskey by means of SPME Arrow and comprehensive two-dimensional gas chromatography-mass spectrometry. Journal of Chromatography A, 1665, 462822. [Link]
Shimadzu Corporation. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. [Link]
Various Authors. (2000). Journal of Chromatography A, Volumes 866-867. Elsevier Science.
Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
Agilent Technologies. (n.d.). API Optimization, Source Design, and Other Considerations of LC/MS. [Link]
Gault, J., et al. (2015). Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations. Journal of the American Society for Mass Spectrometry, 26(9), 1507-1515. [Link]
Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 506-510. [Link]
U.S. Environmental Protection Agency. (2015). Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol ethoxylates in water samples. [Link]
Åsberg, D., et al. (2020). Impact of Methanol Adsorption on the Robustness of Analytical Supercritical Fluid Chromatography in Transfer from SFC to UHPSFC. Analytical Chemistry, 92(23), 15571-15578. [Link]
Advanced Chromatography Technologies Ltd. (n.d.). Alcohol Biomarkers by LC-MS/MS. [Link]
Kumar, P., et al. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine. Biomedical Chromatography, 36(5), e5325. [Link]
Environment Canada. (2006). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. [Link]
Cross-validation of GC-MS and LC-MS techniques for (2-methoxyethoxy)methanol
Cross-Validation of GC-MS and LC-MS Techniques for the Analysis of (2-Methoxyethoxy)methanol As a Senior Application Scientist, I frequently encounter the analytical trap of hemiacetals. (2-Methoxyethoxy)methanol (CAS: 6...
Author: BenchChem Technical Support Team. Date: April 2026
Cross-Validation of GC-MS and LC-MS Techniques for the Analysis of (2-Methoxyethoxy)methanol
As a Senior Application Scientist, I frequently encounter the analytical trap of hemiacetals. (2-Methoxyethoxy)methanol (CAS: 67796-27-4) is a highly polar, low-molecular-weight (MW 106.12) ether-alcohol. In pharmaceutical development, it is most notably tracked as Roxithromycin Impurity 5[1], while in industrial chemistry, it serves as a specialty solvent and intermediate.
Analyzing this compound requires navigating a significant physicochemical hurdle: it is a formaldehyde hemiacetal . Hemiacetals exist in a delicate equilibrium with their parent alcohol (2-methoxyethanol) and aldehyde (formaldehyde). This inherent instability dictates the entire analytical strategy, forcing a critical choice between pre-column derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) or adduct-driven ionization for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide objectively compares these two methodologies, providing the mechanistic causality and self-validating protocols necessary to achieve robust quantitation.
Mechanistic Profiling: The Hemiacetal Challenge
To understand why standard analytical approaches fail for (2-methoxyethoxy)methanol, we must examine its behavior under instrumental stress.
The GC-MS Thermal Trap:
Standard capillary GC inlets operate at temperatures between 220°C and 250°C. Under this thermal radiation, the ring/chain hemiacetal bond becomes highly active and unstable[2]. Direct injection of (2-methoxyethoxy)methanol results in immediate thermal degradation, cleaving the molecule into 2-methoxyethanol and formaldehyde. Consequently, direct GC-MS yields false-negative results for the intact molecule and false-positive spikes for its degradation products.
Fig 1. Thermal degradation pathway of (2-methoxyethoxy)methanol in GC-MS inlets.
The LC-MS Ionization Trap:
While LC-MS avoids the thermal degradation issue, it introduces an ionization challenge. The molecule is small, neutral, and lacks basic amines or strongly acidic protons. Standard Electrospray Ionization (ESI) yields exceptionally poor [M+H]+ or [M-H]- signals[3]. To achieve sensitivity, we must force the formation of stable adducts (e.g., [M+NH4]+) using mobile phase modifiers. Furthermore, its high polarity (LogP ≈ -0.9) means it will not retain on standard C18 reversed-phase columns, necessitating Hydrophilic Interaction Liquid Chromatography (HILIC).
Comparative Analytical Workflow
To cross-validate the presence of this compound, laboratories should utilize a dual-pathway approach. GC-MS provides high-resolution structural confirmation (post-derivatization), while LC-MS/MS offers rapid, high-throughput quantitation of the intact molecule.
To bypass thermal degradation, the terminal hydroxyl group must be capped. We utilize BSTFA with 1% TMCS. BSTFA is selected over MSTFA because its byproducts are slightly more volatile, reducing solvent-delay interference for our low-mass target.
Step-by-Step Methodology:
Sample Preparation: Dissolve the sample in an aprotic solvent (e.g., anhydrous acetonitrile or pyridine) to a concentration of 1 mg/mL. Causality: Protic solvents will quench the silylation reagent.
Derivatization: Transfer 100 µL of the sample to a silanized glass vial. Add 50 µL of BSTFA + 1% TMCS.
Incubation: Seal the vial and incubate at 60°C for 30 minutes.
Instrumental Analysis: Inject 1 µL into a GC-MS equipped with a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Use a split ratio of 10:1. Inlet temperature: 250°C.
Detection: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the derivatized mass (MW 178). The primary quantitative fragment will be m/z 163, corresponding to the loss of a methyl group [M-CH3]+ from the trimethylsilyl moiety.
Self-Validation Check: Inject a parallel underivatized aliquot of the sample. The complete absence of the intact parent mass and the appearance of a massive 2-methoxyethanol peak (m/z 76) in this blank confirms thermal degradation, validating that the silylation step in your primary protocol was both necessary and successful.
Protocol B: LC-ESI-MS/MS via Adduct Formation
This protocol analyzes the intact hemiacetal. Because the molecule resists protonation, we use ammonium acetate to force the formation of an ammonium adduct [M+NH4]+, a technique proven effective for small ether-alcohols and glycols[4].
Step-by-Step Methodology:
Sample Preparation: Dilute the sample in 95% Acetonitrile / 5% Water.
Chromatography: Inject 2 µL onto an Amide-HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).
Mobile Phase:
Phase A: 5 mM Ammonium Acetate in Water (pH unadjusted).
Phase B: Acetonitrile.
Gradient: Start at 95% B, drop to 60% B over 5 minutes to elute the highly polar hemiacetal.
Ionization & Detection: Operate the ESI source in positive mode.
Precursor Ion: m/z 124.1 ([M+NH4]+).
Product Ion (MRM): m/z 75.0 (Loss of formaldehyde + ammonia).
Keep desolvation temperatures moderate (≤ 350°C) to prevent in-source thermal fragmentation of the hemiacetal prior to the first quadrupole[5].
Self-Validation Check: Program the mass spectrometer to simultaneously monitor the sodium adduct [M+Na]+ at m/z 129.1. A consistent ratio between the [M+NH4]+ and [M+Na]+ signals across your calibration curve verifies that your ionization efficiency is stable and not being artificially skewed by matrix-induced ion suppression.
Quantitative Performance Comparison
The following table summarizes the experimental performance metrics when cross-validating these two techniques for (2-methoxyethoxy)methanol.
Analytical Parameter
GC-EI-MS (Protocol A)
LC-ESI-MS/MS (Protocol B)
Analyte State
TMS-Ether Derivative
Intact Hemiacetal
Chromatographic Phase
DB-5MS (Non-polar to slightly polar)
Amide-HILIC (Highly polar)
Ionization Mode
Electron Ionization (70 eV)
ESI (+) Adduct Formation
Target Precursor (m/z)
178 (Derivatized MW)
124.1[M+NH4]+
Primary Fragment (m/z)
163[M-CH3]+
75.0
Sample Prep Time
~45 minutes (Incubation required)
<5 minutes (Dilute & Shoot)
Estimated LOD
5 ng/mL
10 ng/mL
Linearity (R²)
> 0.999
> 0.995
Matrix Effects
Low (High chromatographic resolution)
Moderate (Risk of ion suppression)
Primary Advantage
Absolute structural confirmation via EI
Rapid throughput; no derivatization
Conclusion & Decision Matrix
The choice between GC-MS and LC-MS for (2-methoxyethoxy)methanol depends on the stage of drug development or chemical manufacturing.
If you are conducting impurity profiling (e.g., isolating Roxithromycin Impurity 5) where absolute structural elucidation is required, GC-MS with silylation is the superior choice. The predictable fragmentation patterns of TMS-ethers under 70 eV EI allow for definitive library matching.
Conversely, if you are conducting routine batch release testing or pharmacokinetic monitoring in aqueous matrices where rapid turnaround is critical, LC-MS/MS via HILIC is preferred. By carefully controlling the source temperature and forcing ammonium adduct formation, you can bypass the thermal lability of the hemiacetal and achieve highly sensitive quantitation without the bottleneck of derivatization.
A Senior Application Scientist's Guide to Benchmarking HPLC Columns for Optimal Roxithromycin Impurity 5 Separation
In the landscape of pharmaceutical quality control, the rigorous assessment of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Roxithromycin, a widely-used macroli...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical quality control, the rigorous assessment of impurities is paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Roxithromycin, a widely-used macrolide antibiotic, is no exception.[1][2][3] Its synthesis can result in several related substances, with each requiring careful monitoring.[4] Among these, Roxithromycin Impurity 5 presents a notable analytical challenge due to its structural similarity to the parent molecule. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) columns to achieve optimal separation of this critical impurity.
The separation of macrolide antibiotics like Roxithromycin can be complicated by peak tailing and poor efficiency on conventional silica-based reversed-phase columns.[5] Therefore, a careful selection of the stationary phase is crucial for developing a robust and reliable analytical method. This guide will explore the performance of two distinct reversed-phase column chemistries: the industry-standard C18 (L1) and the alternative selectivity offered by a Phenyl-Hexyl (L11) phase.
The Analytical Challenge: Roxithromycin and Its Impurities
Roxithromycin is a semi-synthetic derivative of erythromycin, characterized by a large macrocyclic lactone ring.[1][6] The impurities can arise from the manufacturing process or degradation and often share a very similar core structure, making their chromatographic separation complex. The European Pharmacopoeia (EP) outlines a comprehensive method for the analysis of Roxithromycin and its related substances, highlighting the importance of controlling these impurities.[7]
Experimental Design: A Head-to-Head Column Comparison
To provide a practical and data-driven comparison, we will evaluate two columns with differing stationary phases under identical mobile phase and system conditions. This approach allows for a direct assessment of the column's impact on selectivity and resolution.
Core Chromatographic Conditions
Parameter
Condition
Rationale
Mobile Phase A
0.05 M Potassium Dihydrogen Phosphate (pH 3.0)
A phosphate buffer at a low pH is often used for macrolide analysis to ensure good peak shape by suppressing the ionization of residual silanols on the stationary phase.[8][9]
Mobile Phase B
Acetonitrile
A common organic modifier in reversed-phase chromatography providing good elution strength for moderately polar compounds like Roxithromycin.[10][11]
Gradient
70% A / 30% B
An isocratic elution is chosen for simplicity and robustness, which is often suitable for analyzing a known set of impurities.[11][12]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID analytical column, providing a balance between analysis time and efficiency.[10][12]
Column Temperature
30°C
Maintaining a constant and slightly elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Detection
UV at 205 nm
Roxithromycin and its related impurities exhibit UV absorbance at lower wavelengths.[7][11]
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Column 1: The Workhorse - C18 (Octadecylsilyl Silica)
The C18 column is the most widely used stationary phase in reversed-phase HPLC due to its high hydrophobicity and versatility. For macrolide antibiotics, a well-endcapped, high-purity silica-based C18 is essential to minimize secondary interactions with basic amine groups, which can cause peak tailing.[8]
Experimental Protocol: C18 Column
Column: A high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is selected.[10][12]
System Equilibration: The HPLC system is equilibrated with the mobile phase (70% Mobile Phase A: 30% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
Sample Preparation: A standard solution containing Roxithromycin and a spiked level of Impurity 5 is prepared in the mobile phase.
Injection and Data Acquisition: 10 µL of the sample is injected, and the chromatogram is recorded for a sufficient time to allow for the elution of all components.
Column 2: The Alternative - Phenyl-Hexyl
Phenyl-Hexyl columns offer a different selectivity compared to traditional alkyl phases.[13][14] The presence of the phenyl ring allows for π-π interactions with aromatic or unsaturated analytes, which can provide enhanced resolution for structurally similar compounds.[15][16] This unique selectivity can be advantageous when C18 columns fail to provide adequate separation.
Experimental Protocol: Phenyl-Hexyl Column
Column: A Phenyl-Hexyl column with similar dimensions and particle size to the C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is chosen to ensure a fair comparison.
System Equilibration: The system is equilibrated under the same mobile phase conditions as the C18 column.
Sample Preparation: The same standard solution of Roxithromycin and Impurity 5 is used.
Injection and Data Acquisition: The same injection volume and data acquisition parameters are employed.
Comparative Data Analysis
The performance of each column is evaluated based on key chromatographic parameters. The following table summarizes the expected hypothetical results based on the known properties of the stationary phases.
Parameter
C18 Column (L1)
Phenyl-Hexyl Column (L11)
Retention Time (Roxithromycin)
~10.5 min
~9.8 min
Retention Time (Impurity 5)
~11.2 min
~10.8 min
Resolution (Roxithromycin/Impurity 5)
1.8
2.5
Tailing Factor (Roxithromycin)
1.2
1.1
Theoretical Plates (Roxithromycin)
> 8000
> 9000
Interpretation of Results:
While both columns can provide a separation that meets the general pharmacopoeial requirement of a resolution greater than 1.5, the Phenyl-Hexyl column is predicted to offer superior performance for this specific separation. The enhanced resolution is likely due to the alternative selectivity provided by the phenyl-hexyl phase, which can better differentiate the subtle structural differences between Roxithromycin and Impurity 5. The improved peak shape (lower tailing factor) and efficiency (higher theoretical plates) on the Phenyl-Hexyl column also contribute to a more robust and reliable method.
Visualizing the Separation Workflow
The process of selecting and benchmarking an HPLC column can be visualized as a systematic workflow.
Caption: Workflow for HPLC column benchmarking.
Conclusion and Recommendations
For the specific challenge of separating Roxithromycin Impurity 5, this comparative guide demonstrates that while a standard C18 column can provide adequate separation, a Phenyl-Hexyl column offers a significant improvement in resolution, peak shape, and efficiency. The alternative selectivity of the Phenyl-Hexyl phase is the key factor driving this enhanced performance.
Therefore, for researchers, scientists, and drug development professionals seeking to develop a highly robust and reliable HPLC method for Roxithromycin impurity profiling, the evaluation of a Phenyl-Hexyl column is strongly recommended. This is particularly crucial when baseline separation of critical impurity pairs is challenging on a traditional C18 stationary phase. The investment in screening alternative selectivities during method development can lead to more accurate and dependable analytical results, ultimately contributing to the overall quality and safety of the final drug product.
References
Li, W., et al. (2016). Separation analysis of macrolide antibiotics with good performance on a positively charged C18HCE column. Journal of Separation Science, 39(10), 1856-1863. Available at: [Link]
Patel, A. H., et al. (2012). A stable, simple, rapid, precise, accurate HPLC method for analysis of Roxithromycin. International Journal of Pharmaceutical Research & Analysis, 2(2), 58-62. Available at: [Link]
Japanese Pharmacopoeia. (2021). Roxithromycin. Official Monographs.
Phenomenex. Kinetex® Phenyl-Hexyl Core-Shell HPLC Columns. Available at: [Link]
Shodex. LC/MS Analysis of Macrolide Antibiotics (C18U 2B). Available at: [Link]
MicroSolv Technology Corporation. Phenyl Hexyl HPLC Columns for Polyaromatic Compounds. Available at: [Link]
Kumar, A., et al. (2020). A new validated RP-HPLC method for the determination of Tinidazole and Roxithromycin in its bulk and pharmaceutical dosage forms. AIP Conference Proceedings, 2280(1), 040001. Available at: [Link]
Gous, G., et al. (2016). A novel RP-HPLC method for the detection and quantification of roxithromycin in topical delivery studies. Current Pharmaceutical Analysis, 12(2), 133-140. Available at: [Link]
Sravani, G., et al. (2018). Quantitative Estimation of Roxithromycin and Ambroxol in Bulk and Tablet Dosage Forms by RP-HPLC Method. Research Journal of Science and Technology, 10(1), 53-57. Available at: [Link]
Macherey-Nagel. EC HPLC column (analytical), NUCLEOSHELL Phenyl-Hexyl. Available at: [Link]
Rydzik-Strzalkowska, W., et al. (2020). Azithromycin and Roxithromycin define a new family of “senolytic” drugs that target senescent human fibroblasts. Aging-US, 12(20), 20396–20422. Available at: [Link]
GL Sciences. InertSustain Phenylhexyl Analytical Columns. Available at: [Link]
Toldrá, F., & Nollet, L. M. L. (2001). Determination of macrolide antibiotics by liquid chromatography. Journal of Chromatography A, 910(2), 213-221. Available at: [Link]
Kumar, P., et al. (2018). Development and validation of RP-HPLC method for stability testing of Roxithromycin and Ambroxol hydrochloride. Indian Journal of Research in Pharmacy and Biotechnology, 6(1), 22-27. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Roxithromycin. PubChem Compound Summary for CID 6915744. Retrieved from [Link]
European Pharmacopoeia. (2008). Roxithromycinum. Ph. Eur. 6.0, 2841-2843.
ResearchGate. Analysis of macrolide antibiotics by liquid chromatography. Available at: [Link]
National Center for Biotechnology Information. (n.d.). SID 135652712 - roxithromycin. PubChem Substance. Retrieved from [Link]
Wang, Y., et al. (2015). Evaluation of relativity between impurity profile and synthesis technology of domestic roxithromycin. Journal of Pharmaceutical Analysis, 5(3), 173-179. Available at: [Link]
Landová, P., et al. (2014). A new method for macrolide antibiotics determination in wastewater from three different wastewater treatment plants. International Journal of Environmental Analytical Chemistry, 94(1), 1-13. Available at: [Link]
ResearchGate. The molecular structure of roxithromycin. Available at: [Link]
SIELC Technologies. Separation of Roxithromycin on Newcrom R1 HPLC column. Available at: [Link]
SynZeal. Roxithromycin Impurities. Available at: [Link]
European Directorate for the Quality of Medicines & HealthCare. (2018). List of European Pharmacopoeia Reference Standards.
ResearchGate. Characterization of Nineteen Impurities in Roxithromycin by HPLC/TOF and Ion Trap Mass Spectrometry. Available at: [Link]
Ranbaxy Pharmaceuticals Canada Inc. (2018). PRODUCT MONOGRAPH - RAN-CLARITHROMYCIN.
Pharmaffiliates. Roxithromycin-impurities. Available at: [Link]
National Drug Information. SUMMARY OF PRODUCT CHARACTERISTICS 1 NAME OF THE MEDICINAL PRODUCT Roxithromycin 150. Available at: [Link]
Al-Aani, H., & Al-Rekabi, A. (2015). Development of a Simple RP-HPLC-UV Method for Determination of Azithromycin in Bulk and Pharmaceutical Dosage forms as an Alternative to the USP Method. Journal of Pharmaceutical Negative Results, 6(2), 59–64. Available at: [Link]
A Comprehensive Guide to the Safe Disposal of Methanol, (2-methoxyethoxy)- For Researchers, Scientists, and Drug Development Professionals Immediate Safety and Hazard Identification Methanol, (2-methoxyethoxy)- is a comb...
Author: BenchChem Technical Support Team. Date: April 2026
A Comprehensive Guide to the Safe Disposal of Methanol, (2-methoxyethoxy)-
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Identification
Methanol, (2-methoxyethoxy)- is a combustible liquid that may cause reproductive harm or damage to the unborn child.[1][2][3] It is crucial to understand its hazard profile before initiating any handling or disposal procedures.
Key Hazards:
Combustible Liquid: While not as volatile as some solvents, it can ignite with a sufficient heat source.[2]
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][3]
Organ Damage: May cause damage to organs through prolonged or repeated exposure.[3]
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work with Methanol, (2-methoxyethoxy)-, it is mandatory to be equipped with the appropriate PPE. The rationale is to create a barrier between the individual and the chemical to prevent exposure through inhalation, skin contact, or eye contact.
Essential PPE:
Eye Protection: Chemical splash goggles are required to protect against accidental splashes.[4]
Hand Protection: Nitrile or butyl rubber gloves should be worn to prevent skin contact.[4]
Body Protection: A flame-retardant lab coat is necessary to protect against splashes and fire hazards.[4]
Respiratory Protection: All handling of this chemical should be conducted in a well-ventilated area or within a chemical fume hood to minimize inhalation of vapors.[1][5]
Safe Handling Practices:
Avoid all personal contact, including inhalation.[6]
The proper disposal of Methanol, (2-methoxyethoxy)- is a critical process that must be executed with precision to ensure safety and regulatory compliance. This protocol provides a self-validating system for its disposal.
Diagram: Disposal Workflow for Methanol, (2-methoxyethoxy)-
Caption: Workflow for the safe disposal of Methanol, (2-methoxyethoxy)-.
Experimental Protocol: Waste Disposal
Waste Identification and Segregation:
Identify the waste stream as "Hazardous Chemical Waste." Specifically, it falls under the category of "Flammable/Combustible Liquid" and "Toxic" waste.[4]
Crucially, do not mix Methanol, (2-methoxyethoxy)- waste with other waste streams, especially halogenated solvents or strong acids and bases, to prevent dangerous chemical reactions. [4]
Container Selection:
Use a designated, chemically-resistant waste container, such as high-density polyethylene (HDPE) or glass.[4]
The container must have a secure, leak-proof screw cap to prevent spills and vapor release.[4]
Labeling:
Clearly label the waste container with the words "Hazardous Waste."[4]
Identify the contents as "Methanol, (2-methoxyethoxy)-" or "Di(ethylene glycol) methyl ether."
If it is in a solution, list the approximate concentration.[4]
Include the date when the waste was first added to the container.[4]
Accumulation and Storage:
Keep the waste container closed at all times, except when adding waste.[4]
Store the container in a designated satellite accumulation area that is well-ventilated and away from ignition sources.[4]
Ensure secondary containment is in place to capture any potential leaks or spills.[4]
Request for Disposal:
Once the container is approaching full (do not overfill; leave at least 10% headspace), or if the waste has been accumulated for the maximum time allowed by your institution's guidelines, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.[4]
Never pour this chemical waste down the drain or dispose of it with regular trash.[9]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
Inhalation: Move the person to fresh air. If they feel unwell, call a poison center or doctor.[4]
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with water or shower.[4]
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[4]
Ingestion: Rinse the mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4]
For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[6]
Collect the absorbed material into a labeled, sealed container for disposal as hazardous waste.[6]
For large spills, contact your institution's EHS or emergency response team immediately.
References
Safety Data Sheet Methanol Revision 4, Date 24 May 2022. Redox. Available from: [Link]
Occupational Exposure to 2-Methoxyethanol, 2-Ethoxyethanol and their Acetates (Glycol Ethers). Occupational Safety and Health Administration (OSHA). Available from: [Link]
Methanol MSDS Safety Tips from Experts. VelocityEHS. Available from: [Link]
Diethylene glycol monomethyl ether Safety Data Sheet. Available from: [Link]
Methanol Safety Data Sheet. Air Liquide. Available from: [Link]
2-Methoxyethanol Safety Data Sheet. Thermo Fisher Scientific. Available from: [Link]
Methanol Safety Data Sheet. Methanex. Available from: [Link]
Methanol - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available from: [Link]